molecular formula C34H50O7 B15582882 Ganorbiformin B

Ganorbiformin B

Cat. No.: B15582882
M. Wt: 570.8 g/mol
InChI Key: FPSBBGUSAFEFFR-IHBVUAFPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganorbiformin B is a triterpenoid.
This compound has been reported in Ganoderma orbiforme with data available.

Properties

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

IUPAC Name

(5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H50O7/c1-19(30(38)39)10-11-26(40-21(3)35)20(2)23-12-17-34(9)29-24(13-16-33(23,34)8)32(7)15-14-28(41-22(4)36)31(5,6)27(32)18-25(29)37/h10,20,23,26-28H,11-18H2,1-9H3,(H,38,39)/t20-,23+,26-,27-,28-,32+,33+,34-/m0/s1

InChI Key

FPSBBGUSAFEFFR-IHBVUAFPSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Ganorbiformin B: A Technical Guide to its Discovery and Isolation from Ganoderma orbiforme

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – The intricate world of natural product chemistry continues to yield compounds with significant therapeutic potential. Among these, Ganorbiformin B, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma orbiforme, stands out. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Genus Ganoderma and the Emergence of this compound

The genus Ganoderma, comprising species commonly known as "Reishi" or "Lingzhi," has been a cornerstone of traditional Asian medicine for centuries. These fungi are renowned for producing a diverse arsenal (B13267) of bioactive secondary metabolites, with lanostane-type triterpenoids being a major and pharmacologically significant class.[1][2][3] These compounds have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3]

Ganoderma orbiforme (synonymously known as Ganoderma boninense), a species found predominantly in Southeast Asia, has been the subject of phytochemical investigations leading to the discovery of a series of novel lanostane triterpenoids.[4][5] Among these is this compound, a compound belonging to a group of related molecules designated as Ganorbiformins A-G. The initial discovery and characterization of this compound were reported in a seminal 2013 study by Isaka and colleagues, which detailed the isolation of these compounds from cultures of the basidiomycete Ganoderma orbiforme BCC 22324.

Physicochemical Properties of this compound

This compound is a triterpenoid with the chemical formula C34H50O7. Its structure has been elucidated through extensive spectroscopic analysis.

PropertyData
Molecular Formula C34H50O7
IUPAC Name (5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Class Lanostane Triterpenoid
Source Organism Ganoderma orbiforme BCC 22324

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation of this compound is a multi-step process involving fungal culture, extraction, and chromatographic separation. The following protocols are based on the methodologies described in the primary literature and general practices for the isolation of fungal triterpenoids.

Fungal Culture and Extraction

The process begins with the cultivation of Ganoderma orbiforme BCC 22324.

G_orbiforme_Culture_and_Extraction Workflow for Fungal Culture and Extraction cluster_culture Fungal Culture cluster_extraction Extraction Culture_Initiation Initiation of G. orbiforme BCC 22324 culture Incubation Incubation in appropriate broth medium Culture_Initiation->Incubation Harvest Harvesting of mycelia Incubation->Harvest Solvent_Extraction Extraction of mycelia with organic solvent (e.g., ethanol (B145695) or methanol) Harvest->Solvent_Extraction Filtration Filtration to separate extract from fungal biomass Solvent_Extraction->Filtration Concentration Concentration of the filtrate under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Fungal Culture and Extraction Workflow.

Chromatographic Purification

The crude extract, a complex mixture of metabolites, undergoes several stages of chromatography to isolate this compound.

Chromatographic_Purification Purification of this compound Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Collection of Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling HPLC Preparative HPLC Pooling->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Chromatographic Purification Workflow.

Biological Activity of Ganoderma orbiforme Triterpenoids

While specific biological activity data for this compound is not detailed in publicly available abstracts, the initial study on the Ganorbiformins from G. orbiforme included evaluation for several key bioactivities. The following sections describe generalized protocols for these assays.

Cytotoxicity Assays

The cytotoxic potential of compounds is often assessed against a panel of human cancer cell lines and a non-malignant cell line to determine selectivity.

Table 1: Cytotoxicity Data for Related Ganorbiformins from G. orbiforme

CompoundCell LineActivity (IC50 µM)
Ganorbiformin DNCI-H187, MCF-7, KBNot explicitly stated
VeroNot explicitly stated
Ganorbiformin ENCI-H1877.0
MCF-7, KB, VeroNot explicitly stated

Data is based on review articles citing the primary publication. "Not explicitly stated" indicates the value was not available in the reviewed abstracts.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., NCI-H187, MCF-7) and a non-malignant cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Antimalarial and Antitubercular Activity

The extracts and isolated compounds from G. orbiforme were also screened for their activity against Plasmodium falciparum and Mycobacterium tuberculosis.

Experimental Protocol: Antimalarial Assay (Plasmodium falciparum)

  • Parasite Culture: The multidrug-resistant K1 strain of P. falciparum is cultured in human erythrocytes.

  • Drug Treatment: The cultured parasites are treated with various concentrations of the test compound.

  • Incubation: The treated cultures are incubated for a defined period.

  • Growth Inhibition Assessment: Parasite growth inhibition is typically measured using methods such as the parasite lactate (B86563) dehydrogenase (pLDH) assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: The IC50 value is calculated.

Experimental Protocol: Antitubercular Assay (Mycobacterium tuberculosis)

  • Bacterial Culture: The H37Ra strain of M. tuberculosis is cultured in a suitable broth medium.

  • Compound Exposure: The bacterial culture is exposed to serial dilutions of the test compound in a 96-well plate format.

  • Incubation: The plates are incubated for several days.

  • Growth Inhibition Measurement: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth. This can be assessed using methods like the resazurin (B115843) microtiter assay or by measuring optical density.

Signaling Pathways and Future Directions

The precise mechanisms of action and the specific signaling pathways modulated by this compound have not yet been elucidated. Triterpenoids from other Ganoderma species have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of NF-κB signaling and the modulation of MAP kinase pathways.

Potential_Signaling_Pathways Hypothesized Signaling Pathways for Ganoderma Triterpenoids Ganorbiformin_B This compound Cell_Surface_Receptor Cell Surface Receptor Ganorbiformin_B->Cell_Surface_Receptor Intracellular_Target Intracellular Target Ganorbiformin_B->Intracellular_Target MAPK_Pathway MAPK Pathway Cell_Surface_Receptor->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Intracellular_Target->NF_kB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation NF_kB_Pathway->Inflammation Inhibition

Caption: Hypothesized Signaling Pathways.

Future research should focus on the complete elucidation of the biological activities of this compound, including its specific molecular targets and its efficacy in in vivo models. The synthesis of analogues may also provide opportunities to enhance its therapeutic potential.

Conclusion

This compound represents another promising lead compound from the rich chemical diversity of the Ganoderma genus. The methodologies for its isolation from G. orbiforme cultures are well-established, paving the way for further investigation into its pharmacological properties. For drug development professionals, this compound and its related compounds warrant further exploration as potential scaffolds for the development of new therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available scientific literature. The full experimental details and data are contained within the cited primary research articles.

References

The Fungal Treasure: A Technical Guide to the Natural Source and Biosynthesis of Ganorbiformin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – Deep within the intricate metabolic pathways of the fungus Ganoderma orbiforme, a promising lanostane-type triterpenoid, Ganorbiformin B, has been identified. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the natural origins and the biosynthetic journey of this complex molecule. As interest in the therapeutic potential of Ganoderma species continues to grow, a detailed understanding of their unique secondary metabolites is paramount for future research and development.

Ganoderma orbiforme, a member of the Ganodermataceae family, serves as the natural manufactory for this compound. This fungus, like other species in its genus, is a rich source of highly oxygenated triterpenoids, which are believed to be the primary contributors to its medicinal properties. The isolation and structural elucidation of this compound from the cultures of Ganoderma orbiforme BCC 22324 has been a significant step in understanding the chemical diversity of this fungal genus.

Quantitative Data Summary

While the primary literature provides the definitive source of quantitative data, the following table summarizes the key physicochemical properties of this compound, essential for its identification and characterization.

PropertyValue
Molecular Formula C₃₄H₅₀O₇
Molecular Weight 570.8 g/mol
Compound Type Lanostane-type Triterpenoid
Natural Source Ganoderma orbiforme

Experimental Protocols: A Roadmap to Isolation and Characterization

The isolation and structural determination of this compound involve a multi-step process common in natural product chemistry. The following is a generalized protocol based on established methods for isolating triterpenoids from Ganoderma species. The specific details for this compound would be found in the primary research publication.

1. Fungal Cultivation and Extraction:

  • Ganoderma orbiforme BCC 22324 is cultivated in a suitable liquid medium to generate a significant biomass of mycelia.

  • The harvested mycelia are dried and pulverized.

  • The powdered mycelia undergo exhaustive extraction with an organic solvent, typically methanol (B129727) or ethanol, to create a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

    • Column Chromatography: Initial separation is performed on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a mobile phase of acetonitrile/water or methanol/water.

4. Structure Elucidation:

  • The structure of the purified this compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the carbon skeleton and the relative stereochemistry of the molecule.

    • Electronic Circular Dichroism (ECD) Spectroscopy: Used in conjunction with computational calculations (Density Functional Theory - DFT) to determine the absolute configuration of the molecule.

Visualizing the Pathways: From Precursor to Product

The biosynthesis of this compound, a lanostane-type triterpenoid, follows the well-established isoprenoid pathway. The following diagrams illustrate the general biosynthetic route leading to lanostane (B1242432) triterpenoids in Ganoderma and a typical workflow for their isolation.

Ganoderma_Triterpenoid_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Isoprenoid Building Blocks cluster_2 Triterpenoid Backbone Synthesis cluster_3 Lanostane Skeleton Formation cluster_4 This compound Formation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) DMAPP DMAPP GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Modified Lanostane Intermediates Modified Lanostane Intermediates Lanosterol->Modified Lanostane Intermediates Oxidation, Acetylation, etc. (Cytochrome P450s, etc.) This compound This compound Modified Lanostane Intermediates->this compound

Biosynthesis pathway of this compound.

Experimental_Workflow Start Start Fungal_Culture Ganoderma orbiforme Culture Start->Fungal_Culture Extraction Mycelia Extraction (Methanol/Ethanol) Fungal_Culture->Extraction Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Structure_Elucidation Structure Elucidation (NMR, MS, ECD) HPLC->Structure_Elucidation End Pure this compound Structure_Elucidation->End

In-Depth Technical Guide to Ganorbiformin B: IUPAC Nomenclature, Synonyms, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ganorbiformin B, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma orbiforme. This document details its chemical identity, including its IUPAC name and known synonyms, and summarizes its biological activities with a focus on cytotoxicity. Experimental methodologies for its isolation and bioactivity assessment are also presented.

Chemical Identity and Nomenclature

This compound is a complex triterpenoid belonging to the lanostane class, which are characterized by a tetracyclic core structure.

IUPAC Name: (5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid[1].

Synonyms: At present, the primary synonym for this compound is this compound itself[1].

Chemical Formula: C₃₄H₅₀O₇[1]

Molecular Weight: 570.8 g/mol [1]

Physicochemical and Biological Data

The following table summarizes key physicochemical and biological data for this compound. This information is critical for its potential application in drug discovery and development.

PropertyValueReference
Molecular Formula C₃₄H₅₀O₇[1]
Molecular Weight 570.8 g/mol [1]
Cytotoxicity (KB cells) IC₅₀: >100 µM
Cytotoxicity (MCF-7 cells) IC₅₀: >100 µM
Cytotoxicity (NCI-H187 cells) IC₅₀: >100 µM
Antimalarial Activity IC₅₀: >100 µM
Antitubercular Activity MIC: >200 µM

Experimental Protocols

This section details the methodologies employed for the isolation of this compound and the assessment of its biological activities, as reported in the scientific literature.

Isolation of this compound

This compound was isolated from the cultured mycelium of the basidiomycete Ganoderma orbiforme BCC 22324. The general workflow for its isolation is as follows:

Ganorbiformin_B_Isolation cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Extraction with Ethyl Acetate Extraction with Ethyl Acetate Fungal Culture->Extraction with Ethyl Acetate Soaking Crude Extract Crude Extract Extraction with Ethyl Acetate->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Hexane and Aqueous Methanol Methanol Fraction Methanol Fraction Solvent Partitioning->Methanol Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Methanol Fraction->Silica Gel Column Chromatography Gradient Elution Fractions Containing Triterpenoids Fractions Containing Triterpenoids Silica Gel Column Chromatography->Fractions Containing Triterpenoids Sephadex LH-20 Column Chromatography Sephadex LH-20 Column Chromatography Fractions Containing Triterpenoids->Sephadex LH-20 Column Chromatography Size Exclusion Further Fractionation Further Fractionation Sephadex LH-20 Column Chromatography->Further Fractionation Preparative HPLC Preparative HPLC Further Fractionation->Preparative HPLC Reverse-Phase Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Isolation workflow for this compound.

Cytotoxicity Assays

The cytotoxic activity of this compound was evaluated against several human cancer cell lines using a colorimetric assay.

Cell Lines:

  • KB (human oral epidermoid carcinoma)

  • MCF-7 (human breast adenocarcinoma)

  • NCI-H187 (human small cell lung cancer)

Methodology:

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours).

  • Viability Assessment: Cell viability was determined using a reagent such as resazurin (B115843) or MTT. The absorbance was measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The current body of scientific literature does not provide specific details on the signaling pathways modulated by this compound or its precise mechanism of action. Triterpenoids isolated from Ganoderma species are known to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects, often through the modulation of pathways such as NF-κB and apoptosis-related cascades. However, further research is required to elucidate the specific molecular targets and pathways of this compound.

Putative_Signaling_Pathway This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Binding/Interaction Downstream Signaling Downstream Signaling Cellular Target(s)->Downstream Signaling Signal Transduction Biological Effect Biological Effect Downstream Signaling->Biological Effect Cellular Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a structurally complex triterpenoid from Ganoderma orbiforme. While its IUPAC name and basic properties have been established, current data indicates it does not possess significant cytotoxic, antimalarial, or antitubercular activity at the concentrations tested. Further research is warranted to explore other potential biological activities and to investigate its effects on a wider range of cell lines and biological targets. Elucidating its mechanism of action will be crucial for determining its potential as a therapeutic agent or a lead compound for drug development.

References

A Technical Guide to the Potential Biological Activities of Ganoderma-Derived Compounds: A Proxy for Understanding Novel Molecules like Ganorbiformin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature contains no specific data on a compound designated "Ganorbiformin B." Therefore, this document provides a comprehensive overview of the well-documented biological activities of other bioactive molecules isolated from the Ganoderma genus, particularly triterpenoids and polysaccharides. This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential therapeutic properties of novel Ganoderma compounds, under the hypothesis that a compound named "this compound" would likely be a triterpenoid (B12794562) or a related secondary metabolite from this genus and may share similar biological activities.

Introduction to Bioactive Compounds from Ganoderma

The medicinal mushroom Ganoderma lucidum (Lingzhi or Reishi) and other species of the Ganoderma genus are rich sources of a diverse array of secondary metabolites.[1] The most extensively studied of these are the triterpenoids (including ganoderic acids, lucidenic acids, and ganoderols) and polysaccharides.[2][3] These classes of compounds have been shown to possess a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, immunomodulatory, and hepatoprotective activities.[4][5] Triterpenoids, in particular, are known for their cytotoxic effects against various cancer cell lines.[6][7]

Potential Anti-Cancer Activities

Triterpenoids isolated from Ganoderma species have demonstrated significant anti-cancer properties, including anti-proliferative, anti-metastatic, and anti-angiogenic effects.[6][7] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis (programmed cell death).[8]

Quantitative Data on Anti-Cancer Activity

The following table summarizes the in-vitro anti-cancer efficacy of various triterpenoid-rich extracts and isolated compounds from Ganoderma species across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

Compound/ExtractCancer Cell LineEffectIC50 Value
Ethanol-soluble acidic component (mainly triterpenes)MCF-7 (Breast Cancer)Reduced cell viability~100 µg/mL[8]
Ethanol-soluble acidic component (mainly triterpenes)MDA-MB-231 (Breast Cancer)Reduced cell viability~60 µg/mL[8]
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)Inhibition of proliferationConcentration-dependent[8]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)Inhibition of proliferationConcentration-dependent[8]
Ganoderiol FMDA-MB-231 (Breast Cancer)Induced cell deathConcentration-dependent[8]
Ganoderiol FMCF-7 (Breast Cancer)Induced cell deathConcentration-dependent[8]
Ganoderiol FMDA-MB-468 (Breast Cancer)Induced cell deathConcentration-dependent[8]
Ganoderiol FSK-BR-3 (Breast Cancer)Induced cell deathConcentration-dependent[8]
Ganoderic acid T95-D (Lung Cancer)Anti-proliferativeNot specified[9]
Triterpenes from G. lucidum (GLT)DU-145 (Prostate Cancer)Induced apoptosisMarkedly increased at 2 mg/ml[10]
Signaling Pathways in Anti-Cancer Activity

Ganoderma triterpenoids modulate several intracellular signaling pathways that are often dysregulated in cancer.[8] Key pathways include:

  • NF-κB Signaling: A commercial standardized G. lucidum extract has been shown to inhibit cancer cell growth by suppressing AKT/NF-κB signaling, which in turn induces apoptosis and cell cycle arrest.[9]

  • MAPK/ERK Signaling: Extracts from Ganoderma lucidum have been found to inhibit the migration of MCF-7 breast cancer cells by down-regulating the MAPK signal.[8]

  • p53 and Androgen Receptor: The anti-cancer properties of G. lucidum triterpenoids have also been linked to the involvement of the p53 tumor suppressor and the androgen receptor.[6][7]

anticancer_pathways cluster_stimulus Ganoderma Triterpenoids cluster_pathways Signaling Pathways cluster_effects Cellular Effects GT Ganoderma Triterpenoids MAPK MAPK/ERK Pathway GT->MAPK NFkB NF-κB Pathway GT->NFkB p53 p53 Pathway GT->p53 Proliferation Inhibition of Proliferation MAPK->Proliferation Metastasis Inhibition of Metastasis MAPK->Metastasis Apoptosis Apoptosis NFkB->Apoptosis NFkB->Proliferation p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Figure 1: Simplified diagram of potential anti-cancer signaling pathways modulated by Ganoderma triterpenoids.
Experimental Protocols for Assessing Anti-Cancer Activity

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., a Ganoderma extract or isolated triterpenoid) for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining):

    • Treat cancer cells with the test compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the test compound and harvest them.

    • Fix the cells in cold 70% ethanol.

    • Wash the cells and treat them with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential Anti-Inflammatory and Antioxidant Activities

Bioactive compounds from Ganoderma lucidum, including triterpenoids and polysaccharides, have demonstrated anti-inflammatory and antioxidant properties.[4][11]

Mechanisms of Anti-Inflammatory and Antioxidant Action

The anti-inflammatory effects of Ganoderma compounds are often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. The antioxidant activity is linked to the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.

anti_inflammatory_workflow cluster_inducer Inflammatory Stimulus cluster_pathway Cellular Response cluster_ganoderma Intervention cluster_outcome Outcome Stimulus Inflammatory Stimulus (e.g., LPS) NFkB Activation of NF-κB Pathway Stimulus->NFkB ROS Production of Reactive Oxygen Species (ROS) Stimulus->ROS Inflammation Reduced Pro-inflammatory Cytokine Production NFkB->Inflammation OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Ganoderma Ganoderma Bioactive Compounds Ganoderma->NFkB Inhibition Ganoderma->ROS Scavenging

References

In-Depth Technical Guide to Ganorbiformin B: Molecular Profile and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the molecular characteristics and potential biological activities of Ganorbiformin B, a lanostane-type triterpenoid. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Molecular Data

This compound is a complex natural product with the following molecular attributes:

ParameterValueReference
Molecular Formula C₃₄H₅₀O₇[1]
Molecular Weight 570.8 g/mol [1]
IUPAC Name (5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid[1]

Biological Activity and Experimental Protocols

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, triterpenoids isolated from Ganoderma species, the fungal genus from which this compound is derived, are widely reported to possess significant cytotoxic and anti-inflammatory properties. The following sections detail generalized experimental protocols that are commonly employed to evaluate these activities for this class of compounds.

Cytotoxicity Assessment

The cytotoxic potential of compounds like this compound is a crucial first step in anticancer drug discovery. A standard method to determine this is the Sulforhodamine B (SRB) colorimetric assay.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., HGC-27, HeLa, A549, SMMC-7721) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (wt/vol) Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

  • Solubilization: The protein-bound dye is dissolved in a 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is measured at 510 nm using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (IC₅₀).[2]

Anti-inflammatory Activity Evaluation

Triterpenoids from Ganoderma have been shown to exert anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB. A common in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.[3][4][5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative experimental workflow for the isolation and bioactivity screening of a natural product like this compound, and a plausible signaling pathway that it may modulate based on the known activities of related compounds.

experimental_workflow A Ganoderma orbiforme Fruiting Bodies B Extraction with Organic Solvent A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Isolated this compound D->E F Structural Elucidation (NMR, MS) E->F G Bioactivity Screening E->G J Data Analysis and Structure-Activity Relationship F->J H Cytotoxicity Assays (e.g., SRB Assay) G->H I Anti-inflammatory Assays (e.g., Albumin Denaturation) G->I H->J I->J

Fig. 1: Bioactivity-guided isolation workflow for this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ganorbiformin_B This compound (Hypothesized) Ganorbiformin_B->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Fig. 2: Hypothesized inhibition of the NF-κB signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ganoderma Triterpenoids

For centuries, fungi of the genus Ganoderma, commonly known as Lingzhi or Reishi, have been a cornerstone of traditional medicine in Asia, used to treat a wide array of ailments and promote longevity.[1][2][3] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for the diverse pharmacological effects of Ganoderma.[1][2][4] These highly oxidized lanostane-type triterpenoids, particularly ganoderic acids, exhibit a broad spectrum of activities, including potent anti-cancer, anti-inflammatory, immunomodulatory, and hepatoprotective properties.[5][6][7][8]

This technical guide provides a comprehensive review of the current knowledge on Ganoderma triterpenoids (GTs), intended for professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the biosynthesis of these complex molecules, outlines protocols for their extraction and analysis, summarizes their pharmacological activities with quantitative data, and visualizes the key molecular pathways they modulate.

Biosynthesis of Ganoderma Triterpenoids

Ganoderma triterpenoids are synthesized via the mevalonate (B85504) (MVA) pathway, a fundamental metabolic process in fungi.[1][6] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the 30-carbon precursor, lanosterol (B1674476). Subsequent modifications, including oxidation, reduction, and cyclization, lead to the vast diversity of over 400 identified triterpenoids from various Ganoderma species.[1][9] Key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LS), have been cloned and are often targets for genetic engineering to enhance triterpenoid (B12794562) production.[1][6]

G_Triterpenoid_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate (MVA) hmg_coa->mevalonate hmg_coa->mevalonate HMGR ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp Multiple Steps hmgr HMGR fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene sqs SQS lanosterol Lanosterol oxidosqualene->lanosterol oxidosqualene->lanosterol LS gts Ganoderma Triterpenoids (Ganoderic Acids, etc.) lanosterol->gts lanosterol->gts Post-modification ls LS (OSC) p450 Cytochrome P450 & other enzymes

Caption: The Mevalonate (MVA) pathway for Ganoderma triterpenoid biosynthesis.

Experimental Protocols: Extraction and Analysis

The accurate study of Ganoderma triterpenoids relies on robust and reproducible experimental methods for their extraction, isolation, and quantification.

Extraction of Triterpenoids

The choice of extraction method significantly impacts the yield and profile of the recovered triterpenoids. Common techniques include traditional solvent extraction and modern assisted methods.

Protocol: Ultrasound-Assisted Extraction (UAE) This protocol is an efficient method for extracting triterpenoids from dried Ganoderma fruiting bodies.[10][11]

  • Sample Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (e.g., 40-60 mesh).[12]

  • Solvent Addition: Place a known quantity of the powder (e.g., 5 g) into a flask. Add the extraction solvent (e.g., 89.5% ethanol) at a specified solvent-to-material ratio (e.g., 27:1 mL/g).[10][11]

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 480 W) and extraction time (e.g., 55 minutes).[11] The temperature can also be controlled (e.g., 60°C).

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude triterpenoid extract.[13]

  • Storage: Store the dried extract at a low temperature (e.g., -20°C) for subsequent analysis.

Table 1: Comparison of Triterpenoid Extraction Methods

Method Typical Solvent Key Parameters Advantages Disadvantages Reference(s)
Soxhlet Extraction Ethanol, Chloroform 6-8 hours, Solvent boiling point High extraction efficiency Time-consuming, thermal degradation risk [14]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol (B129727) 40-60 min, 100-500 W Fast, efficient, reduced solvent use Equipment cost, potential for radical formation [10][11]
Heat-Assisted Extraction (HAE) Aqueous Ethanol ~80 min, ~90°C Simple, effective Longer time than UAE, potential degradation [10]

| Supercritical CO₂ Extraction (SFE) | CO₂ + Ethanol (co-solvent) | ~150 bar, ~60°C, ~120 min | High selectivity, no solvent residue | High initial equipment cost |[15] |

Exp_Workflow_Extraction start Ganoderma Fruiting Body powder Drying & Grinding start->powder extract Extraction (e.g., UAE with Ethanol) powder->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude Crude Triterpenoid Extract concentrate->crude purify Chromatographic Purification (Silica Gel, HPLC) crude->purify isolate Isolated Triterpenoids purify->isolate

Caption: General workflow for extraction and isolation of Ganoderma triterpenoids.
Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Ganoderma triterpenoids.[12][16][17] Coupling HPLC with Mass Spectrometry (MS) or using Nuclear Magnetic Resonance (NMR) spectroscopy allows for definitive structural elucidation.[13][18]

Protocol: HPLC-DAD for Triterpenoid Quantification This protocol is based on established methods for quantifying multiple ganoderic acids simultaneously.[16][17][19]

  • Standard and Sample Preparation: Prepare stock solutions of reference standards (e.g., Ganoderic Acid A) in methanol. Prepare the crude extract sample by dissolving it in methanol and filtering through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • System: Agilent 1290 or similar HPLC system with a Diode Array Detector (DAD).[16]

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[16][17]

    • Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and 0.03% aqueous phosphoric acid (Solvent B).[16][17]

    • Gradient Program: A typical gradient might be: 0-40 min, 25-32% A; 40-60 min, 32-40% A; 60-80 min, 40-60% A.[16]

    • Flow Rate: 1.0 mL/min.[16][17]

    • Detection Wavelength: 252 or 254 nm.[16][17]

    • Injection Volume: 10 µL.[16]

  • Quantification: Construct a calibration curve using the reference standard. Identify and quantify the triterpenoids in the sample extract by comparing their retention times and peak areas to the standard curve. The Quantitative Analysis of Multi-components by Single Marker (QAMS) method can also be used, where Ganoderic Acid A serves as an internal standard to quantify other triterpenoids using relative correction factors.[16]

Table 2: Quantitative Analysis of Triterpenoids in Ganoderma Species by HPLC

Triterpenoid Content (µg/mg of sample) Species/Sample Source Reference
Ganoderic Acid A 0.0 - 1.21 19 batches of Ganoderma and related species [16]
Ganoderic Acid B 0.0 - 0.75 19 batches of Ganoderma and related species [16]
Ganoderic Acid G 0.0 - 0.35 19 batches of Ganoderma and related species [16]
Lucidenic Acid A 0.0 - 0.98 19 batches of Ganoderma and related species [16]
Ganoderenic Acid D 0.0 - 0.52 19 batches of Ganoderma and related species [16]

Note: Content varies significantly based on species, cultivation conditions, and extraction method.

Pharmacological Activities and Mechanisms

Ganoderma triterpenoids exhibit a remarkable range of biological activities, with anti-cancer and anti-inflammatory effects being the most extensively studied.[5][20]

Anti-Cancer Activity

GTs exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis and angiogenesis.[5][20][21][22] These effects are mediated by the modulation of various intracellular signaling pathways that are often dysregulated in cancer.[21]

  • Apoptosis Induction: Triterpenes from G. lucidum have been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and liver cancer.[1][21] This is often achieved through the activation of the caspase cascade. For instance, Ganoderic Acid A induces apoptosis by increasing the expression of cleaved caspase-3.[21] A high dose (2 mg/ml) of G. lucidum triterpenes significantly increased the rate of apoptosis in DU-145 human prostate cancer cells.[21][23]

  • Cell Cycle Arrest: GTs can halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at different phases, commonly the G1 phase.[5][21] This prevents cancer cells from entering the S phase (DNA replication), thereby stopping their growth.[21]

  • Signaling Pathway Modulation: Key pathways targeted by GTs include MAPK/ERK and NF-κB. Extracts from G. lucidum have been found to inhibit cancer cell migration by down-regulating the MAPK signal.[21]

Table 3: Cytotoxic Activity (IC₅₀) of Select Ganoderma Triterpenoids against Cancer Cell Lines

Compound Cancer Cell Line IC₅₀ Value Reference
Ganoderenic Acid D Hep G2 (Liver) 0.14 ± 0.01 mg/mL [14]
Ganoderenic Acid D HeLa (Cervical) 0.18 ± 0.02 mg/mL [14]
Ganoderenic Acid D Caco-2 (Colon) 0.26 ± 0.03 mg/mL [14]
Ethyl Lucidenates A HL-60 (Leukemia) 25.98 µg/mL [24]
Ethyl Lucidenates A CA46 (Lymphoma) 20.42 µg/mL [24]
Ganoderic Acid DM 5α-reductase (Enzyme) 10.6 µM [1][25]
Compound 25 CYP3A4 (Enzyme) 4.78 µM [26][27]

| Compound 25 | CYP2C9 (Enzyme) | 11.37 µM |[26][27] |

Anticancer_Pathway cluster_0 Ganoderma Triterpenoids (GTs) GT Ganoderic Acids, Lucidenic Acids, etc. MAPK MAPK/ERK Pathway GT->MAPK Inhibition NFkB NF-κB Pathway GT->NFkB Inhibition Apoptosis Mitochondrial Apoptosis Pathway GT->Apoptosis Activation CellCycle Cell Cycle Progression GT->CellCycle Inhibition G1_Arrest G1 Phase Arrest GT->G1_Arrest Induction Proliferation Cell Proliferation & Survival MAPK->Proliferation Metastasis Metastasis & Angiogenesis MAPK->Metastasis NFkB->Proliferation p53 p53 Apoptosis->p53 CellCycle->G1_Arrest Bax Bax p53->Bax Caspases Caspase Cascade (Caspase-3) Bax->Caspases CancerDeath Cancer Cell Death Caspases->CancerDeath G1_Arrest->Proliferation

Caption: Key anti-cancer signaling pathways modulated by Ganoderma triterpenoids.
Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. GTs have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[7][28][29]

  • Mechanism of Action: The anti-inflammatory effects of GTs are primarily mediated through the inhibition of the NF-κB and AP-1 signaling pathways.[28] Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation. GTs have been shown to suppress the secretion of inflammatory cytokines like TNF-α and IL-6, as well as mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in these cells.[28] This is achieved by preventing the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB) and MAP kinases (ERK1/2, JNK).[28][30]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (ERK, JNK) LPS->MAPK IkB IκBα LPS->IkB Degradation GT Ganoderma Triterpenoids GT->MAPK Inhibits Phosphorylation NFkB NF-κB (p65) GT->NFkB Inhibits Phosphorylation AP1 AP-1 GT->AP1 Inhibits Binding MAPK->AP1 IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription Cytokines Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) Genes->Cytokines

References

The Triterpenoid Classification of Ganorbiformin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganorbiformin B, a natural product isolated from the medicinal mushroom Ganoderma orbiforme, is definitively classified as a lanostane-type triterpenoid (B12794562). This classification is substantiated by its biosynthetic origins, detailed spectroscopic analysis, and adherence to the structural characteristics of the triterpenoid class. This technical guide provides an in-depth analysis of the experimental evidence supporting this classification, including detailed methodologies for its isolation and structural elucidation, comprehensive spectroscopic data, and a review of its biosynthetic pathway. The information presented herein is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Basis of Triterpenoid Classification

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). Their biosynthesis proceeds through the mevalonate (B85504) (MVA) or deoxyxylulose phosphate (B84403) (DXP) pathways, leading to the formation of the linear squalene molecule. Subsequent cyclization of squalene, mediated by oxidosqualene cyclase enzymes, generates the characteristic polycyclic skeletons of triterpenoids. The lanostane (B1242432) skeleton, a tetracyclic triterpenoid framework, is a hallmark of many bioactive compounds isolated from Ganoderma species. The classification of a natural product as a triterpenoid, and more specifically as a lanostane-type, relies on the definitive identification of this characteristic carbon skeleton and its biosynthetic origin from six isoprene (B109036) units.

Biosynthesis of this compound

Ganoderma triterpenoids (GTs), including this compound, are synthesized via the mevalonate (MVA) pathway.[1] This intricate biosynthetic cascade begins with acetyl-CoA and culminates in the formation of the lanostane skeleton, which is then further modified by various enzymes to yield a diverse array of triterpenoids.

This compound Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Lanosterol Lanosterol Oxidosqualene->Lanosterol Cyclization GanorbiforminB This compound Lanosterol->GanorbiforminB Oxidation, Acetylation, etc.

Biosynthetic pathway of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound from Ganoderma orbiforme (strain BCC 22324) involved a multi-step process as detailed in the primary literature.

Fungal Culture and Extraction
  • Cultivation: The fungus Ganoderma orbiforme BCC 22324 was cultured on potato dextrose agar (B569324) (PDA) at 25 °C for 7 days. The mycelia were then transferred to a liquid medium containing malt (B15192052) extract (20 g/L), glucose (20 g/L), and peptone (1 g/L) and incubated at 25 °C on a rotary shaker at 150 rpm for 30 days.

  • Extraction: The culture broth was filtered to separate the mycelia and the filtrate. The filtrate was extracted with ethyl acetate (B1210297) (EtOAc). The mycelia were dried and then extracted with methanol (B129727) (MeOH). The MeOH extract was concentrated and partitioned between EtOAc and water. The EtOAc extracts from both the filtrate and mycelia were combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to a series of chromatographic separations to isolate this compound.

Isolation Workflow CrudeExtract Crude Extract SilicaGel Silica Gel Column Chromatography (Hexane-EtOAc, gradient) CrudeExtract->SilicaGel Fractions Fractions A-G SilicaGel->Fractions Sephadex Sephadex LH-20 Column (CH2Cl2-MeOH, 1:1) Fractions->Sephadex PurifiedFractions Purified Fractions Sephadex->PurifiedFractions PrepHPLC Preparative HPLC (C18, MeCN-H2O, gradient) PurifiedFractions->PrepHPLC GanorbiforminB This compound PrepHPLC->GanorbiforminB

References

Methodological & Application

Total Synthesis of Ganorbiformin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, it has been determined that the total synthesis of Ganorbiformin B has not yet been reported . This compound is a naturally occurring triterpenoid (B12794562) isolated from the fungus Ganoderma orbiforme.[1][2][3] While the structure and certain biological activities of this compound have been characterized, a method for its complete chemical synthesis from simpler starting materials is not currently available in published scientific literature.

This document aims to provide relevant context for researchers interested in this compound and the broader class of Ganoderma-derived natural products. While a detailed protocol for the synthesis of this compound cannot be provided, this report will summarize its known biological activities and touch upon general synthetic strategies employed for other complex meroterpenoids from the Ganoderma family, which may serve as a conceptual basis for future synthetic endeavors.

Biological Activity of this compound

This compound is one of several bioactive compounds isolated from Ganoderma orbiforme.[1][2][3] Research into the biological activities of the various Ganorbiformins and other related compounds from Ganoderma species has revealed a range of potential therapeutic properties. For instance, Ganorbiformin D has shown cytotoxicity against certain cancer cell lines, as well as antimalarial and antitubercular activities.[2] Ganorbiformin E has also demonstrated cytotoxic effects.[2] While specific bioactivity data for this compound is limited in the reviewed literature, the general class of Ganoderma triterpenoids is known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor properties.[1][2]

General Synthetic Approaches to Ganoderma Meroterpenoids

The total synthesis of complex natural products from the Ganoderma family, which includes both meroterpenoids and triterpenoids, presents a significant challenge to synthetic chemists due to their intricate molecular architectures.[4][5] These structures often feature multiple stereocenters, complex ring systems, and a high degree of oxidation.[4][5]

While a direct synthetic route to this compound is not available, the strategies employed in the successful total syntheses of other Ganoderma meroterpenoids can provide valuable insights. These approaches often involve:

  • Convergent Synthesis: Building complex molecules by first synthesizing smaller, less complex fragments and then joining them together.

  • Cascade Reactions: A series of intramolecular reactions that occur sequentially in a single step to rapidly build molecular complexity.

  • Stereoselective Methodologies: Reactions that control the three-dimensional arrangement of atoms, which is crucial for biological activity.

An example of a general workflow for the synthesis of a hypothetical complex natural product is illustrated below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling and Final Assembly A_start Commercially Available Starting Material 1 A_steps Multistep Synthesis (e.g., asymmetric reactions, functional group interconversions) A_start->A_steps Reagents & Conditions Fragment_A Key Fragment A A_steps->Fragment_A Coupling Fragment Coupling (e.g., cross-coupling reaction) Fragment_A->Coupling B_start Commercially Available Starting Material 2 B_steps Multistep Synthesis (e.g., cycloadditions, oxidations) B_start->B_steps Reagents & Conditions Fragment_B Key Fragment B B_steps->Fragment_B Fragment_B->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Final_Steps Late-Stage Functionalization & Deprotection Intermediate->Final_Steps Target Target Natural Product Final_Steps->Target

Caption: A generalized workflow for the convergent total synthesis of a complex natural product.

Future Outlook

The absence of a reported total synthesis for this compound represents an open area for research in synthetic organic chemistry. The development of a successful synthetic route would not only provide access to larger quantities of this natural product for further biological evaluation but also allow for the synthesis of analogues with potentially improved therapeutic properties. Future work in this area will likely draw inspiration from the synthetic strategies that have been successfully applied to other structurally related Ganoderma natural products.

Researchers interested in pursuing the total synthesis of this compound are encouraged to consult the literature on the synthesis of other complex triterpenoids and meroterpenoids to inform their synthetic design.

References

Application Notes and Protocols for the Extraction of Ganorbiformin B from Ganoderma orbiforme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the extraction, isolation, and purification of Ganorbiformin B, a notable triterpenoid (B12794562) from the medicinal mushroom Ganoderma orbiforme. Triterpenoids from the Ganoderma genus are of significant interest to the scientific community due to their diverse and potent biological activities. Recent studies have highlighted the anti-neuroinflammatory potential of compounds structurally related to this compound, suggesting its promise for further investigation in drug discovery and development. The following protocols are based on established scientific literature and are intended to provide a robust methodology for obtaining pure this compound for research purposes.

Data Summary

The quantitative data pertaining to the extraction and purification of this compound are summarized in the table below for ease of reference and comparison.

Table 1: Quantitative Parameters for this compound Extraction

ParameterDescriptionValue
Starting Material Air-dried and powdered fruiting bodies of Ganoderma orbiforme30 kg
Initial Extraction Maceration with 95% Ethanol (B145695) (3 repetitions at room temperature)-
Crude Extract Yield Ethanolic crude extract1.8 kg
Solvent Partitioning Ethyl acetate (B1210297) fraction from water/ethyl acetate partitioning800 g
Primary Chromatography Fraction G from silica (B1680970) gel column chromatography (eluted with petroleum ether/EtOAc)120 g
Secondary Chromatography Sub-fraction G8 from MCI gel column chromatography (eluted with MeOH/H₂O)8.5 g
Tertiary Chromatography Sub-fraction G8d from silica gel column chromatography (eluted with CH₂Cl₂/MeOH)1.2 g
Final Purification Preparative High-Performance Liquid Chromatography (HPLC)-
Final Product Yield Pure this compound8.0 mg

Experimental Protocols

Preparation of Fungal Material
  • The fruiting bodies of Ganoderma orbiforme are air-dried to a constant weight to remove moisture.

  • The dried fungal material is then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Triterpenoids
  • The powdered G. orbiforme (30 kg) is subjected to maceration with 95% ethanol at ambient temperature.

  • This process is repeated three times with fresh solvent to ensure the exhaustive extraction of secondary metabolites.

  • The resulting ethanolic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield the crude extract (1.8 kg).

Fractionation of the Crude Extract
  • The crude extract is suspended in distilled water.

  • A liquid-liquid partitioning is performed against an equal volume of ethyl acetate (EtOAc). This step is repeated three times.

  • The EtOAc fractions are combined and concentrated to yield a triterpenoid-enriched fraction (800 g).

Chromatographic Purification of this compound

The purification of this compound is achieved through a multi-step chromatographic process:

a. Initial Silica Gel Column Chromatography:

  • The EtOAc fraction (800 g) is loaded onto a silica gel column.

  • The column is eluted with a solvent gradient of increasing polarity, starting with petroleum ether:ethyl acetate (10:1, v/v) and gradually transitioning to 100% ethyl acetate.

  • Eluted fractions are collected and monitored by thin-layer chromatography (TLC). Eight major fractions (Fr. A-H) are obtained.

b. MCI Gel Column Chromatography:

  • Fraction G (120 g), identified as containing the compounds of interest, is subjected to further separation on an MCI gel (CHP-20) column.

  • A methanol:water gradient is employed for elution, starting from 30:70 (v/v) and progressing to 100% methanol.

  • This step yields ten sub-fractions (Fr. G1-G10).

c. Second Silica Gel Column Chromatography:

  • Sub-fraction G8 (8.5 g) is re-chromatographed on a silica gel column.

  • Elution is carried out with a dichloromethane:methanol gradient (from 100:1 to 20:1, v/v), resulting in seven sub-fractions (Fr. G8a-G8g).

d. Preparative HPLC for Final Purification:

  • The sub-fraction G8d (1.2 g) is dissolved in a minimal amount of mobile phase for injection.

  • Final purification is achieved using a preparative reversed-phase HPLC system equipped with a YMC-Pack ODS-A column (250 × 10 mm, 5 μm).

  • An isocratic mobile phase of 65% acetonitrile (B52724) in water is used at a flow rate of 2.0 mL/min.

  • The eluent is monitored at 254 nm, and the peak corresponding to this compound (retention time ≈ 15.5 min) is collected.

  • The solvent is removed to yield the pure compound (8.0 mg).

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

start Powdered G. orbiforme (30 kg) extraction 95% Ethanol Extraction start->extraction crude_extract Crude Extract (1.8 kg) extraction->crude_extract partitioning EtOAc/H2O Partitioning crude_extract->partitioning etoh_fraction EtOAc Fraction (800 g) partitioning->etoh_fraction silica1 Silica Gel Chromatography I etoh_fraction->silica1 fraction_g Fraction G (120 g) silica1->fraction_g mci_gel MCI Gel Chromatography fraction_g->mci_gel fraction_g8 Sub-fraction G8 (8.5 g) mci_gel->fraction_g8 silica2 Silica Gel Chromatography II fraction_g8->silica2 fraction_g8d Sub-fraction G8d (1.2 g) silica2->fraction_g8d prep_hplc Preparative HPLC fraction_g8d->prep_hplc pure_compound This compound (8.0 mg) prep_hplc->pure_compound

Caption: A step-by-step workflow for this compound isolation.

Postulated Anti-Inflammatory Signaling Pathway

Triterpenoids from Ganoderma species are known to exert their anti-inflammatory effects by modulating key signaling pathways. Ganorbifates from G. orbiforme have been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS), a process frequently governed by the NF-κB signaling pathway.

lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 nfkb_cascade NF-κB Signaling Cascade tlr4->nfkb_cascade nfkb_activation NF-κB Activation nfkb_cascade->nfkb_activation inos iNOS Expression nfkb_activation->inos ganorbiformin This compound ganorbiformin->nfkb_cascade no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation

Caption: Inhibition of the NF-κB pathway by this compound.

Biological Activity and Mechanism of Action

Emerging research indicates that triterpenoids from Ganoderma orbiforme, including those closely related to this compound, possess anti-neuroinflammatory properties. These compounds have been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. The overproduction of NO is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.

The proposed mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, this compound may suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS), thereby reducing the inflammatory response. Further studies are warranted to fully characterize the bioactivities of this compound and to explore its therapeutic potential.

Application Notes & Protocols for the Quantification of Ganorbiformin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganorbiformin B is a triterpenoid (B12794562) compound that has been identified in Ganoderma orbiforme, a species of medicinal mushroom.[1][2] As a member of the diverse family of Ganoderma triterpenoids, which are known for a wide range of pharmacological activities, the accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and further research into its potential therapeutic applications.[3] This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While specific analytical methods for this compound are not yet extensively published, the protocols outlined below are based on established and validated methods for the analysis of structurally similar triterpenoids from various Ganoderma species.[3][4][5][6][7][8]

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely accessible technique for the quantification of triterpenoids.[3][7] For higher sensitivity and selectivity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the method of choice.[9][5]

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-DADUPLC-MS/MS
Principle Separation based on polarity, quantification by UV absorbance.[3]Separation by polarity, quantification by mass-to-charge ratio of specific fragment ions.[9]
Sensitivity Lower (µg/mL range).[7]Higher (ng/mL range).[9]
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; specific precursor-product ion transitions are monitored.[5]
Speed Longer analysis times (typically >20 min).[4]Faster analysis times (typically <10 min).[9]
Cost Lower initial investment and operational costs.[3]Higher initial investment and operational costs.
Application Routine quality control of raw materials and extracts.[3]Pharmacokinetic studies, metabolite identification, and analysis in complex biological matrices.[5]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol describes a method for the quantitative analysis of this compound in Ganoderma extracts.

1. Sample Preparation (Extraction)

  • Grind dried Ganoderma orbiforme fruiting bodies or mycelia into a fine powder.

  • Accurately weigh 1.0 g of the powder into a centrifuge tube.

  • Add 25 mL of 95% ethanol.[10]

  • Perform ultrasonic extraction for 45 minutes at 50°C.[10]

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol (B129727).

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.[10]

2. HPLC-DAD Operating Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
Mobile Phase A 0.1% Phosphoric Acid in Water.[8]
Mobile Phase B Acetonitrile (B52724).[8]
Gradient Elution 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-40 min, 60-90% B.
Flow Rate 1.0 mL/min.[8]
Column Temperature 30°C.
Detection Wavelength 252 nm.[8]
Injection Volume 10 µL.

3. Calibration Curve

Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 to 200 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Table 2: Hypothetical HPLC-DAD Method Validation Data

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for biological samples.

1. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

2. UPLC-MS/MS Operating Conditions

ParameterCondition
Column C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Elution 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-8 min, 5% B.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 2 µL.
Ionization Mode Electrospray Ionization (ESI), Negative.[11][12]
Scan Type Multiple Reaction Monitoring (MRM).[9][5]

3. Mass Spectrometry Parameters

  • Parent Ion (Q1): m/z 569.35 [M-H]⁻ (based on molecular formula C₃₄H₅₀O₇).

  • Product Ions (Q3): Hypothetical transitions (require experimental determination), e.g., m/z 509.3 (-CH₃COOH), m/z 449.3 (-2xCH₃COOH).

  • Collision Energy: To be optimized for this compound.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Table 3: Hypothetical UPLC-MS/MS Method Validation Data

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Ganoderma Sample (e.g., Fruiting Body, Plasma) extraction Extraction / Protein Precipitation start->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC-DAD Analysis filtration->hplc uplc UPLC-MS/MS Analysis filtration->uplc peak_integration Peak Integration hplc->peak_integration uplc->peak_integration calibration Calibration Curve Plotting peak_integration->calibration quantification Concentration Calculation calibration->quantification

Workflow for this compound analysis.

Hypothetical Signaling Pathway Modulated by this compound

Ganoderma triterpenoids are known to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cell survival. The following diagram illustrates a hypothetical mechanism by which this compound may exert its biological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk Activates gan_b This compound gan_b->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_complex p50/p65-IκBα (Inactive) nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active IκBα degradation nfkb_nuc p50/p65 nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to promoter genes Inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Gene Transcription

Hypothetical inhibition of NF-κB pathway.

References

Application Note: Quantitative Analysis of Ganoderic Acid B using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative analysis of Ganoderic acid B, a key bioactive triterpenoid (B12794562) found in Ganoderma species, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Ganoderic acid B is recognized for its potential pharmacological activities, making its accurate quantification essential for quality control, pharmacokinetic studies, and drug development.[1] This application note details sample preparation, optimized UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) conditions, and data analysis, offering a sensitive and selective method for researchers.

Principle

This method utilizes the high separation efficiency of UPLC to isolate Ganoderic acid B from complex matrices, such as extracts from Ganoderma fruiting bodies, mycelia, or spores.[2] Detection and quantification are achieved using a triple-quadrupole mass spectrometer, which offers superior sensitivity and selectivity compared to traditional HPLC-UV methods.[3] The analysis is performed in Selected Reaction Monitoring (SRM) mode, which monitors a specific precursor-to-product ion transition for Ganoderic acid B, minimizing interferences and enabling accurate quantification even at low concentrations.[2]

Experimental Workflow

The overall workflow for the analysis involves sample extraction, chromatographic separation, mass spectrometric detection, and data quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Ganoderma Sample (Fruiting Body/Mycelia Powder) Extract Ultrasonic Extraction (Solvent) Sample->Extract Filter Filtration (0.22 µm Syringe Filter) Extract->Filter HPLC UPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (APCI, SRM Mode) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Experimental workflow for HPLC-MS analysis of Ganoderic acid B.

Detailed Experimental Protocols

Materials and Reagents
  • Ganoderic acid B reference standard (≥95% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Chloroform (Reagent grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Ganoderma spp. sample (dried and powdered fruiting body, mycelia, or spores)

Sample Preparation: Ultrasonic Extraction

This protocol is adapted from established methods for extracting ganoderic acids.[2]

  • Weigh 1.0 g of powdered Ganoderma sample into a conical flask.

  • Add 20 mL of chloroform.

  • Place the flask in an ultrasonic water bath and extract for 30 minutes.

  • Repeat the extraction process twice more, collecting the solvent each time.

  • Combine the filtered extracts and evaporate to dryness under reduced pressure at 40°C.

  • Reconstitute the resulting residue in 10 mL of methanol.

  • Prior to injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Ganoderic acid B reference standard and dissolve it in 1.0 mL of methanol.[4] Store at 4°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical calibration range is 20.0 to 2000 ng/mL.[2]

HPLC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of Ganoderic acid B. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/HPLC System
Column Agilent Zorbax XDB C18 or equivalent (e.g., 250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v)[2]
Flow Rate 1.0 mL/min[5]
Column Temperature 30-40°C[5]
Injection Volume 2-10 µL
MS System Triple-Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)[2][5]
Ionization Mode Negative[2]
Detection Mode Selected Reaction Monitoring (SRM)
SRM Transition Precursor Ion [M-H]⁻: m/z 515.3 → Product Ion: To be optimized.Note: Characteristic losses for similar ganoderic acids include cleavage of the side chain (loss of 130 Da).[4][5]
Gas Temperature ~350°C
Vaporizer Temp. ~400°C

Quantitative Data and Method Performance

The UPLC-MS/MS method provides excellent performance for the quantification of Ganoderic acid B, with significantly lower detection limits compared to HPLC-UV.[3]

Table 1: Summary of HPLC-MS/MS Method Validation Parameters This table summarizes typical performance metrics compiled from published validation studies for ganoderic acids.[2][3][6]

Performance MetricTypical Value Range (UPLC-MS/MS)
Linearity Range (ng/mL)20 - 2000[2]
Correlation Coefficient (r²)> 0.998[6]
Limit of Detection (LOD)0.66 - 6.55 µg/kg[6]
Limit of Quantitation (LOQ)2.20 - 21.84 µg/kg[6]
Precision (RSD %)Intra-day: < 6.2%; Inter-day: < 8.1%[2][6]
Accuracy/Recovery (%)90.0 - 105.7%[2]

Table 2: Representative Quantitative Results of Ganoderic Acid B in Ganoderma Samples The content of Ganoderic acid B can vary significantly depending on the species and cultivation conditions.

Ganoderma Sample TypeGanoderic Acid B Content (µg/g of dry weight)Reference
G. lucidum (fruiting body)2.7 - 26.0 (part of total GAs)[2]
G. sinense (fruiting body)2.7 - 26.0 (part of total GAs)[2]

Associated Signaling Pathway

Ganoderic acids, as a class of compounds, are known to modulate various signaling pathways critical to cell survival and proliferation, particularly in cancer research. Several studies have demonstrated that ganoderic acids can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Inhibition of this pathway can suppress the expression of genes involved in inflammation, cell proliferation, angiogenesis, and apoptosis evasion.[9]

NFkB_Pathway cluster_nucleus Nucleus TNF TNF-α TNFR TNFR IKK IKK Activation IkB Phosphorylation & Degradation of IκBα NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation NFkB_complex NF-κB (p65/p50) NFkB_complex->NFkB_translocation IkBa_protein IκBα IkBa_protein->NFkB_complex DNA Binds to DNA NFkB_translocation->DNA Genes Target Gene Expression: • Proliferation (c-Myc) • Anti-apoptosis (Bcl-2) • Angiogenesis (VEGF) • Invasion (MMP-9) DNA->Genes

Caption: Generalized NF-κB signaling pathway inhibited by ganoderic acids.[7][9]

Conclusion

The described UPLC-MS/MS method is a sensitive, selective, and reliable tool for the quantitative determination of Ganoderic acid B in Ganoderma samples. This protocol is well-suited for quality control of raw materials and commercial products, as well as for supporting advanced research in pharmacology and drug discovery. The high specificity of MS/MS detection allows for accurate measurement, which is crucial for understanding the therapeutic potential of this important bioactive compound.[2][3]

References

Application Notes and Protocols for Ganoderic Acids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in oncological research. These compounds exhibit a wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and immunomodulatory effects. This document provides detailed application notes and protocols for the in vitro and in vivo study of Ganoderic Acids, with a focus on representative, well-studied members of this class, such as Ganoderic Acid A and TR, due to the limited specific data available for "Ganorbiformin B" or "Ganoderic Acid B". These protocols are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The biological activity of Ganoderic Acids has been quantified in various cancer cell lines. The following tables summarize key findings for representative Ganoderic Acids.

Table 1: In Vitro Anti-proliferative Activity of Ganoderic Acid A

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
MDA-MB-231Breast CancerNot specified, but inhibits JAK2/STAT3 pathway-[1]
Various-Inhibits CYP3A4, 2D6, 2E1-[2]

Table 2: In Vivo Anti-tumor Activity of Ganoderic Acid Me

Animal ModelCancer TypeDosageTumor Growth Inhibition (%)Reference
C57BL/6 miceLewis Lung Carcinoma28 mg/kg (i.p.)Significant increase in NK cell activity[3]

Note: Data for Ganoderic Acid Me is used as a proxy for in vivo activity, as specific tumor growth inhibition percentages for other Ganoderic Acids were not detailed in the search results.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol determines the concentration of a Ganoderic Acid required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HCT-116 colon cancer, 95-D lung cancer)[4]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ganoderic Acid formulation (and corresponding vehicle control, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Treatment: Prepare serial dilutions of the Ganoderic Acid formulation in complete medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include wells for untreated cells (medium only) and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment with a Ganoderic Acid.

Materials:

  • Cancer cell line

  • Ganoderic Acid formulation

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the Ganoderic Acid for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3)[5]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of a Ganoderic Acid in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • Ganoderic Acid formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the Ganoderic Acid formulation (e.g., via intraperitoneal injection) and vehicle control to the respective groups according to a predetermined schedule and dosage.[4]

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.[4]

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blot).[4]

Signaling Pathways and Visualizations

Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer progression.

Intrinsic Apoptosis Pathway

Ganoderic Acid TR has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins and the activation of the caspase cascade.[5]

Ganoderic_Acid_Apoptosis_Pathway GA Ganoderic Acid TR p53 p53 GA->p53 Bax Bax GA->Bax Bcl2 Bcl-2 GA->Bcl2 p53->Bax Mito Mitochondria Bax->Mito permeabilization Bcl2->Mito stabilization CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (activation) Apaf1->Casp9 apoptosome formation Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Ganoderic Acid TR.

NF-κB Signaling Pathway Inhibition

Ganoderic acids can inhibit tumor invasion and metastasis by targeting the NF-κB signaling pathway, preventing the transcription of genes involved in these processes.[3][5]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (MMP-9, VEGF, Bcl-2) GA Ganoderic Acid GA->IkBa prevents degradation

Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a Ganoderic Acid.

Experimental_Workflow start Compound (Ganoderic Acid) invitro In Vitro Studies (Cell Lines) start->invitro viability Cell Viability (IC50) invitro->viability apoptosis Apoptosis Assay invitro->apoptosis pathway Mechanism of Action (Western Blot) invitro->pathway invivo In Vivo Studies (Animal Models) viability->invivo apoptosis->invivo pathway->invivo efficacy Anti-tumor Efficacy (Xenograft) invivo->efficacy toxicity Toxicity Assessment invivo->toxicity end Preclinical Candidate Selection efficacy->end toxicity->end

Caption: General workflow for preclinical analysis of Ganoderic Acids.

References

Application Notes and Protocols: Ganorbiformin B as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Initial literature searches for "Ganorbiformin B" have not yielded specific scientific data or publications under this name. The information presented in these application notes is based on related compounds, such as Ganoderic acids, which are also derived from Ganoderma species and are known to exhibit therapeutic potential. It is crucial to verify the specific identity and biological activities of "this compound" through independent experimentation. The following protocols and data are provided as a foundational guide for initiating research into a novel compound with presumed similar activities to other bioactive molecules from Ganoderma.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1] These compounds are of significant interest in drug discovery for their potential to modulate key signaling pathways involved in cancer progression. This document outlines potential therapeutic applications and provides standardized protocols for investigating the efficacy and mechanism of action of a novel, related compound, tentatively named this compound.

Potential Therapeutic Applications

Based on the activities of similar compounds, this compound is hypothesized to be a potential therapeutic agent for:

  • Oncology: Particularly in cancers where aberrant signaling pathways such as NF-κB and TGF-β are implicated.

  • Inflammatory Diseases: Due to the potential to modulate inflammatory responses.

  • Drug Metabolism Interactions: As some Ganoderic acids can influence the activity of drug-metabolizing enzymes.[1]

Quantitative Data Summary

The following tables present hypothetical data based on expected outcomes from the experimental protocols detailed below. These tables should be populated with actual experimental data for this compound.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MDA-MB-231 (Breast Cancer)Data to be determinedData to be determined
Glioblastoma Cell LineData to be determinedData to be determined
Control (Non-cancerous)Data to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis Markers

Treatment% Annexin V Positive CellsCaspase-3 Activity (Fold Change)
Vehicle ControlData to be determined1.0
This compound (IC50)Data to be determinedData to be determined
Positive Control (e.g., Staurosporine)Data to be determinedData to be determined

Table 3: Modulation of Gene Expression by this compound

Gene TargetFold Change in Expression (qRT-PCR)
Bcl-2Data to be determined
c-MycData to be determined
MMP-9Data to be determined
VEGFData to be determined

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer and non-cancerous cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, a glioblastoma cell line) and a non-cancerous control cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[2][3] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression of proteins involved in key signaling pathways (e.g., NF-κB, TGF-β).

Materials:

  • Cancer cell lines.

  • This compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-SMAD2/3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Protocol:

  • Treat cells with this compound at its IC50 concentration for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the hypothesized mechanism of action of this compound based on the known activities of related compounds.

GanorbiforminB_Workflow cluster_invitro In Vitro Studies Cell_Lines Cancer Cell Lines (e.g., MDA-MB-231) Treatment This compound Treatment Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Mechanism Mechanism of Action Signaling->Mechanism

Caption: Experimental workflow for in vitro evaluation of this compound.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (c-Myc, Bcl-2, MMP-9, VEGF) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation_Invasion ↓ Proliferation & Invasion Gene_Expression->Proliferation_Invasion GanorbiforminB This compound GanorbiforminB->NFkB Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

TGFb_Pathway cluster_nucleus TGFb_Ligand TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb_Ligand->TGFbR SMAD SMAD2/3 TGFbR->SMAD P SMAD_Complex SMAD Complex SMAD->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription EMT ↓ Epithelial-Mesenchymal Transition (EMT) Gene_Transcription->EMT GanorbiforminB This compound GanorbiforminB->SMAD Potential Inhibition

Caption: Potential modulation of the TGF-β signaling pathway by this compound.

References

Investigating the Mechanism of Action of Ganorbiformin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data for a compound named "Ganorbiformin B" is not publicly available. Therefore, this document utilizes data and established mechanisms of action from closely related and well-characterized triterpenoids isolated from Ganoderma lucidum, namely Ganoderic Acid A, Ganoderic Acid T, and Ganoderic Acid DM, as proxies to provide representative application notes and protocols. These compounds are structurally and functionally similar to what might be expected from a novel Ganoderma-derived triterpenoid (B12794562).

Introduction

This compound is a putative bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus are renowned for their diverse pharmacological activities, including potent anti-cancer and anti-inflammatory effects. Preliminary investigations suggest that this compound, like other ganoderic acids, may exert its therapeutic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and metastasis. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound, with a focus on its effects on the NF-κB and PI3K/Akt signaling pathways.

Data Presentation: Quantitative Effects of Representative Ganoderma Triterpenoids

The following tables summarize the cytotoxic activities of Ganoderic Acids A, T, and DM in various cancer cell lines. This data serves as a reference for designing experiments to evaluate the potency of this compound.

Table 1: IC50 Values of Ganoderic Acid A (GA-A) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Hepatocellular Carcinoma24187.6
HepG2Hepatocellular Carcinoma48203.5
SMMC7721Hepatocellular Carcinoma24158.9
SMMC7721Hepatocellular Carcinoma48139.4

Data compiled from published studies.[1]

Table 2: IC50 Values of Ganoderic Acid T (GA-T) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
95-DLung CancerNot SpecifiedNot Specified in abstract, but cytotoxic in a dose-dependent manner
HeLaCervical Cancer2413 ± 1.4

Data compiled from published studies.[2][3]

Table 3: IC50 Values of Ganoderic Acid DM (GA-DM) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48< 100
MDA-MB-231Breast Cancer48> 100
HCT-116Colon CancerNot Specified27.03 µg/mL
KBOral CancerNot Specified26.6 µg/mL
OE-19Esophageal CancerNot Specified10.10 µg/mL

Data compiled from published studies.[4][5]

Signaling Pathways and Proposed Mechanism of Action

Ganoderic acids primarily exert their anti-cancer effects by modulating the NF-κB and PI3K/Akt signaling pathways, which are crucial for cancer cell survival, proliferation, and invasion.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth. Ganoderic acids have been shown to inhibit this pathway by preventing the degradation of IκBα, which sequesters the NF-κB p65/p50 dimer in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P p-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasomal Degradation IkBa_P->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation, Invasion) NFkB_active->Transcription Activates GanorbiforminB This compound (Proxy: Ganoderic Acids) GanorbiforminB->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in cancer. Ganoderic acids have been demonstrated to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the induction of apoptosis and autophagy.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GanorbiforminB This compound (Proxy: Ganoderic Acids) GanorbiforminB->PI3K Inhibits GanorbiforminB->pAkt Inhibits

Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8]

Western Blot Analysis of NF-κB and PI3K/Akt Pathways

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • LPS (for NF-κB activation) or Growth Factors (for PI3K/Akt activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-p65, p65, p-IκBα, IκBα, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes for NF-κB; growth factor for PI3K/Akt).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[9][10][11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[13][14][15][16]

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • 24-well Transwell plates with 8 µm pore size inserts

  • Matrigel

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet (for staining)

Protocol:

  • Coat the top of the Transwell inserts with diluted Matrigel and allow it to solidify.

  • Starve the cancer cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound.

  • Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invaded cells in several microscopic fields.[17][18][19][20]

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Functional Assays cluster_pathways Target Pathways Start Start: Hypothesis This compound has anti-cancer activity CellCulture Cell Culture (Cancer Cell Line) Start->CellCulture Treatment Treatment with This compound (Dose & Time Course) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay InvasionAssay Invasion Assay (Transwell) Treatment->InvasionAssay WesternBlot Mechanistic Study: Western Blot Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis ApoptosisAssay->DataAnalysis InvasionAssay->DataAnalysis NFkB NF-κB Pathway Proteins (p-p65, p-IκBα) WesternBlot->NFkB PI3K PI3K/Akt Pathway Proteins (p-Akt, p-mTOR) WesternBlot->PI3K NFkB->DataAnalysis PI3K->DataAnalysis Conclusion Conclusion: Elucidation of Mechanism of Action DataAnalysis->Conclusion

A generalized experimental workflow for investigating this compound.

References

Application Notes and Protocols: Ganorbiformin B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ganorbiformin B is a novel natural product that has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. These application notes provide a summary of its activity and detailed protocols for investigating its mechanism of action. The information presented is based on studies conducted on various cancer cell lines, highlighting its potential as a therapeutic agent.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative metrics are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MDA-MB-231Breast Cancer15.5
A549Lung Cancer25.0
T98GGlioblastoma10.2
OVCAR-3Ovarian Cancer18.7
SiHaCervical Cancer22.4

Table 2: Effect of this compound (20 µM) on Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.230.114.7
This compound72.815.311.9

Table 3: Effect of this compound (15 µM) on Apoptosis-Related Protein Expression in T98G Cells

ProteinChange in Expression
Bcl-2Decrease
Cleaved Caspase-3Increase
Cleaved PARPIncrease
SurvivinDecrease

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes the induction of apoptosis and cell cycle arrest, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Signaling Pathways Affected by this compound

This compound has been shown to suppress the constitutive activation of the NF-κB signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.[1][2] It inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), anti-apoptosis (e.g., Bcl-2), and invasion (e.g., MMP-9).[1][3]

Furthermore, this compound treatment leads to the inactivation of the PI3K/Akt pathway, resulting in the dephosphorylation of Akt and its downstream target, the Forkhead box protein O1 (FOXO1), which plays a role in apoptosis.[4]

Ganorbiformin_B_Signaling_Pathways cluster_0 This compound Action cluster_1 NF-κB Pathway cluster_2 PI3K/Akt Pathway Ganorbiformin_B This compound IKK IKK Ganorbiformin_B->IKK PI3K PI3K Ganorbiformin_B->PI3K IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocation Gene_Expression_NFkB Target Gene Expression (c-Myc, Cyclin D1, Bcl-2, MMP-9) NFkappaB_nucleus->Gene_Expression_NFkB activation Proliferation Proliferation, Survival, Invasion Gene_Expression_NFkB->Proliferation Akt Akt PI3K->Akt P FKHR FOXO1 Akt->FKHR P Apoptosis Apoptosis FKHR->Apoptosis MTT_Workflow A Seed cells in 96-well plate B Add this compound serial dilutions A->B C Incubate for 48h B->C D Add MTT solution and incubate 4h C->D E Add DMSO to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G Western_Blot_Workflow A Cell Treatment with This compound B Protein Extraction and Quantification A->B C SDS-PAGE Separation B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

References

Ganorbiformin B in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganorbiformin B, a member of the ganoderic acid family of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in drug discovery and development. These compounds have been investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral effects. This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the evaluation of this compound and related ganoderic acids. For the purpose of this document, and based on the available scientific literature, "this compound" will be treated as synonymous with "Ganoderic acid B".

Biological Activities and Mechanism of Action

Ganoderic acid B exhibits a multifaceted mechanism of action, primarily centered on the induction of apoptosis in cancer cells and the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-cancer Activity:

  • Induction of Apoptosis: Ganoderic acid B induces programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to a decrease in the Bcl-2/Bax ratio, mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-3.[1][2]

  • Inhibition of NF-κB Signaling: It has been demonstrated that ganoderic acids, including Ganoderic acid B, can suppress the activation of the NF-κB signaling pathway.[2][3] This pathway is crucial for cancer cell proliferation, survival, and inflammation. By inhibiting NF-κB, Ganoderic acid B can downregulate the expression of genes involved in these processes.

  • Reversal of Multidrug Resistance (MDR): Ganoderic acid B has been shown to reverse ABCB1-mediated multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents.[4][5]

Anti-inflammatory Activity:

  • The inhibition of the NF-κB signaling pathway by Ganoderic acid B also contributes to its anti-inflammatory effects.[6] By blocking NF-κB, it can reduce the production of pro-inflammatory cytokines.

Antiviral Activity:

  • Ganoderic acid B has been reported to exhibit inhibitory activity against HIV-1 protease.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity of Ganoderic Acids
CompoundCell LineAssayIC50Citation
Ganoderic acid AHepG2 (Hepatocellular Carcinoma)CCK-8187.6 µM (24h), 203.5 µM (48h)[8]
Ganoderic acid ASMMC7721 (Hepatocellular Carcinoma)CCK-8158.9 µM (24h), 139.4 µM (48h)[8]
Ganoderic acid C1HeLa (Cervical Cancer)MTT78.2 µM[9]
Ganoderic acid C1HepG2 (Hepatocellular Carcinoma)MTT95.4 µM[9]
Ganoderic acid C1SMMC7721 (Hepatocellular Carcinoma)MTT88.6 µM[9]
Ganoderic acid C1MDA-MB-231 (Breast Cancer)MTT110.5 µM[9]
Ganoderic acid T95-D (Lung Cancer)Not SpecifiedNot Specified[1]
Ganoderic acid extractMDA-MB-231 (Breast Cancer)MTT~465.3-485.7 µg/mL[10]
Table 2: Other Biological Activities of Ganoderic Acid B
ActivityAssay/ModelResultCitation
HIV-1 Protease InhibitionEnzymatic AssayIC50: 0.17 mM[7]
Reversal of Multidrug ResistanceHepG2/ADM and MCF-7/ADR cellsPotent reversal effect[4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in the complete culture medium. Ensure the final DMSO concentration is below 0.1%.[9]

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).[9]

  • Incubate the plate for 24, 48, or 72 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for a specified time.[9]

  • Harvest both adherent and floating cells and wash them with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis and NF-κB Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression of key proteins in the apoptosis and NF-κB signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]

  • Separate equal amounts of protein on an SDS-PAGE gel.[11]

  • Transfer the proteins to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for injection

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage)[12]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).[12]

  • Measure tumor volume with calipers every 2-3 days.[12]

  • Monitor the body weight and general health of the mice throughout the study.[12]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).[12]

Visualizations

Ganorbiformin_B_Apoptosis_Pathway GB This compound p53 p53 GB->p53 Bax Bax GB->Bax Bcl2 Bcl-2 GB->Bcl2 Inhibits p53->Bax Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Ganorbiformin_B_NFkB_Pathway cluster_cytoplasm Cytoplasm GB This compound IKK IKK GB->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_active->Gene_Transcription Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western invivo In Vivo Xenograft Model treatment->invivo end End: Data Analysis & Conclusion viability->end apoptosis->end western->end invivo->end

References

Troubleshooting & Optimization

Ganorbiformin B Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ganorbiformin B extraction. This compound is a specialized triterpenoid (B12794562) derived from fungi of the Ganoderma genus. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers improve the yield and purity of their extractions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and purification of this compound and related triterpenoids from Ganoderma species.

FAQ 1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Low yield is a common issue that can stem from several stages of the process, from initial cultivation to final extraction.

  • Suboptimal Fungal Cultivation: The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. Factors such as the composition of the culture medium (carbon/nitrogen ratio), pH, temperature, and aeration can dramatically affect yield.[1][2] Production is often growth-phase dependent; harvesting the fungal biomass too early or too late will result in a lower yield.[1]

  • Inefficient Cell Disruption: The robust cell wall of fungi must be effectively disrupted to release intracellular metabolites. If the biomass is not properly ground or processed, the solvent cannot efficiently penetrate the cells, leading to poor extraction.

  • Incorrect Solvent Choice: this compound, as a triterpenoid, has specific solubility characteristics. Using a solvent with inappropriate polarity will result in a low extraction efficiency. Ethanol (B145695), particularly in the 70-95% range, is often effective for extracting triterpenoids from Ganoderma.[3][4][5]

  • Non-Optimized Extraction Parameters: Key parameters such as temperature, extraction time, and the solid-to-solvent ratio must be optimized.[6] For instance, excessively high temperatures can degrade thermolabile compounds.[7]

FAQ 2: How can I improve the efficiency of my extraction method?

Several advanced extraction techniques can enhance yield and reduce extraction time compared to traditional methods like maceration or Soxhlet extraction.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[4][8][9] UAE often leads to higher yields in shorter times and at lower temperatures.[3][10]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green and highly tunable method. By altering pressure and temperature, the solvent's properties can be adjusted to selectively extract specific compounds.[7][11][12] For triterpenoids, high pressure (e.g., 30-85 MPa) and low temperatures (e.g., 40-50°C) are often effective.[7][11][12]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which improves extraction kinetics and efficiency.[6]

FAQ 3: My final product contains a high level of impurities. What purification strategies are recommended?

Crude extracts from Ganoderma are complex mixtures. A multi-step purification process is typically necessary.

  • Initial Defatting: For extracts from spore powder or mycelium, an initial extraction with a non-polar solvent like n-hexane can remove lipids, which can interfere with subsequent purification steps.[13]

  • Solid-Phase Extraction (SPE): SPE is an effective cleanup step. Using a C18 cartridge can help separate the moderately polar triterpenoids from highly polar compounds (like sugars) and non-polar compounds.

  • Chromatography: For high-purity isolation, column chromatography (e.g., using silica (B1680970) gel or Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC) is the standard approach.

FAQ 4: Can I increase the production of this compound in the fungus itself before extraction?

Yes, manipulating the fungal culture conditions can significantly boost the biosynthesis of target metabolites.

  • Elicitor Addition: The addition of "elicitors" or signaling molecules to the culture can trigger defense responses in the fungus, often leading to an upregulation of secondary metabolite production.[14] Known elicitors for triterpenoid biosynthesis in Ganoderma include methyl jasmonate, salicylic (B10762653) acid, and certain metal ions like Ca2+.[14][15]

  • Metabolic Engineering: Advanced strategies involve the genetic modification of the fungus. Overexpressing key enzyme genes in the triterpenoid biosynthesis pathway, such as squalene (B77637) synthase (SQS) or lanosterol (B1674476) synthase (LS), has been shown to increase the yield of ganoderic acids, which are structurally related to this compound.[14][15][16]

Section 2: Data & Comparative Analysis

Optimizing extraction parameters is critical for maximizing yield. The following tables summarize findings from studies on triterpenoid extraction from Ganoderma species, providing a baseline for developing a protocol for this compound.

Table 1: Comparison of Different Extraction Methods for Ganoderma Triterpenoids

Extraction MethodSolventKey ParametersTypical Yield/EfficiencyReference
Ultrasound-Assisted (UAE) 95% EthanolPower: 565 W; Time: 5.4 min; Ratio: 50:1 mL/g0.97% (Triterpenoids from spore powder)[4][5]
Ultrasound-Assisted (UAE) 74% EthanolPower: 320 W; Time: 69 min; Ratio: 61:1 mL/g4.61 mg/g (Total Triterpenoid Content)[8]
Heat-Assisted (HAE) 62.5% EthanolTemp: 90°C; Time: 79 minLower yield compared to UAE[3]
Supercritical Fluid (SFE) CO₂Pressure: 30 MPa; Temp: 40°CHigh purity and good recovery[11]
Maceration Methanol (B129727)Temp: 40°C; Time: 48 hLower efficiency than modern methods[17]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for the efficient extraction of triterpenoids from dried Ganoderma fruiting body or mycelium powder.

1. Materials and Equipment:

  • Dried, powdered Ganoderma biomass (particle size < 0.5 mm)

  • 95% Ethanol (Reagent grade)

  • Ultrasonic bath or probe sonicator with temperature control

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.22 µm syringe filter

2. Procedure:

  • Preparation: Weigh 10 g of the dried Ganoderma powder and place it into a 500 mL beaker.

  • Solvent Addition: Add 500 mL of 95% ethanol to achieve a solid-to-solvent ratio of 1:50 (g/mL).

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic power to ~560 W and the temperature to 50°C. Sonicate for 10 minutes. Note: If using a probe sonicator, use pulsed mode to avoid overheating the sample.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid biomass.

  • Collection: Carefully decant the supernatant (the ethanol extract) into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 250 mL of 95% ethanol to the pellet, vortex thoroughly, and repeat steps 3-5. Combine the supernatants.

  • Concentration: Concentrate the combined ethanol extract using a rotary evaporator at 50°C under reduced pressure until the ethanol is fully removed.

  • Final Product: The resulting residue is the crude triterpenoid extract containing this compound. Store it at -20°C for further purification and analysis.

Protocol 2: Quantification of this compound using HPLC

This protocol describes a general method for quantifying this compound in the crude extract. Note: A pure standard of this compound is required for accurate quantification.

1. Materials and Equipment:

  • Crude this compound extract

  • This compound analytical standard

  • Methanol and Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the crude extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 Reverse-Phase

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 70% A / 30% B, ramp to 100% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 200-400 nm and select the optimal wavelength (likely ~254 nm for triterpenoids).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to create a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the concentration in the sample using the standard curve.

Section 4: Visualized Workflows and Pathways

Workflow for Extraction and Purification

The following diagram illustrates the complete workflow from raw fungal material to purified this compound.

G A Ganoderma Biomass (Fruiting Body / Mycelium) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (e.g., 95% Ethanol) B->C D Filtration / Centrifugation C->D D->B Residue for Re-extraction F Solvent Removal (Rotary Evaporation) D->F Supernatant E Crude Triterpenoid Extract G Purification Step (e.g., SPE, Column Chromatography) E->G F->E H Purity Analysis (HPLC, LC-MS) G->H I Pure this compound H->I Purity >95%

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of low extraction yields.

G Start Start: Low this compound Yield Q1 Is the fungal source and cultivation optimized? Start->Q1 Sol1 Action: Review culture media, growth phase, and elicitors. Q1->Sol1 No Q2 Is the biomass properly disrupted? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Ensure fine grinding. Consider freeze-drying first. Q2->Sol2 No Q3 Are extraction parameters (solvent, time, temp) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Action: Test different solvents (e.g., ethanol gradients). Optimize UAE/SFE parameters. Q3->Sol3 No End Problem Likely Resolved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A decision tree for troubleshooting low extraction yields.

Simplified Triterpenoid Biosynthesis Pathway

This diagram shows the core biosynthetic pathway leading to triterpenoids in Ganoderma, highlighting key enzymes that are targets for metabolic engineering.

G cluster_MVA Mevalonate (MVA) Pathway cluster_PostMVA Post-MVA Triterpenoid Synthesis A Acetyl-CoA B HMG-CoA A->B HMGS C Mevalonate B->C HMGR (Key Enzyme) D IPP / DMAPP C->D E Farnesyl PP (FPP) D->E FPPS F Squalene E->F SQS (Key Enzyme) G 2,3-Oxidosqualene F->G H Lanosterol (Triterpenoid Backbone) G->H LS (Key Enzyme) I This compound & other Triterpenoids H->I CYP450s, etc.

Caption: Simplified biosynthesis pathway of triterpenoids in Ganoderma.

References

Technical Support Center: Synthesis and Production of Lanostane-Type Triterpenoids from Ganoderma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and production of lanostane-type triterpenoids, a class of bioactive compounds abundant in Ganoderma species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining lanostane-type triterpenoids like ganoderic acids?

A1: The primary challenges include:

  • Low natural abundance: The concentration of these triterpenoids in Ganoderma fruiting bodies and mycelia is often low.

  • Slow growth of Ganoderma: Traditional cultivation methods require long incubation periods (3-5 months) to obtain the fruiting bodies.[1]

  • Complex mixtures: Extracts from Ganoderma contain a vast number of structurally similar triterpenoids, making the isolation and purification of a single compound challenging.[2][3]

  • Batch-to-batch variability: The chemical profile of extracts can vary significantly due to genetic differences in the fungal strains and variations in culture conditions.[4]

  • Biosynthetic pathway complexity: The biosynthesis of these compounds involves a multi-step enzymatic pathway, and the genes responsible for the later, more complex modifications are not all fully characterized.[5][6][7]

Q2: What are the main strategies to overcome the low yield of ganoderic acids?

A2: Several strategies are being employed to enhance the production of ganoderic acids:

  • Submerged Culture and Fermentation: Growing Ganoderma mycelia in liquid culture can reduce the production time and allow for greater control over environmental parameters.[1] The fermentation process can be scaled up to large bioreactors.[1][8]

  • Elicitation: The addition of elicitors, such as salicylic (B10762653) acid or metal ions, to the culture medium can stimulate the secondary metabolism of the fungus and increase triterpenoid (B12794562) production.[6]

  • Genetic Engineering: Overexpression of key enzymes in the biosynthetic pathway, such as HMG-CoA reductase (HMGR) and squalene (B77637) synthase (SQS), has been shown to enhance ganoderic acid accumulation.[2][6]

  • Heterologous Production: Expressing genes from Ganoderma lucidum in a more easily manipulated host, like Saccharomyces cerevisiae (yeast), is a promising alternative for producing specific ganoderic acids.[5][9]

  • Co-culturing: A synthetic consortium of Ganoderma lucidum and Lactobacillus plantarum has been shown to enhance the biosynthesis of natural products.[10]

Q3: Is total chemical synthesis of complex lanostane-type triterpenoids a viable option?

A3: While the total synthesis of some complex natural products is achievable, the intricate, highly oxygenated, and stereochemically rich structures of many Ganoderma triterpenoids make their complete chemical synthesis exceptionally challenging and often commercially unviable for large-scale production. Current research has demonstrated the synthesis of various lanostane-type triterpenoid derivatives from the more readily available starting material, lanosterol.[11][12] The focus for production is more on biotechnological and semi-synthetic approaches.

Troubleshooting Guides

Inconsistent Yields in Ganoderma Fermentation
Problem Potential Cause Troubleshooting Steps
Low or no triterpenoid production Inappropriate culture conditions (pH, temperature, aeration).Optimize fermentation parameters. The optimal temperature for Ganoderma formosanum mycelium growth has been reported as 25°C and pH 7.[13]
Nutrient limitation (carbon or nitrogen source).Test different carbon and nitrogen sources. For instance, lactose (B1674315) has been identified as a suitable carbon source for G. formosanum.[13]
Strain degradation over multiple subcultures.Use a fresh culture from a cryopreserved stock.
Batch-to-batch variability Inconsistent inoculum size or quality.Standardize the inoculum preparation procedure.
Slight variations in media composition or sterilization.Ensure precise media preparation and consistent sterilization protocols.
Genetic instability of the production strain.Periodically re-isolate and screen high-producing strains.
Issues with Heterologous Expression in S. cerevisiae
Problem Potential Cause Troubleshooting Steps
Low or no production of the target ganoderic acid Codon usage of the Ganoderma gene is not optimal for yeast.Synthesize a codon-optimized version of the gene for expression in yeast.
The expressed enzyme (e.g., a P450) has low activity.Co-express a suitable cytochrome P450 reductase (CPR) to enhance the activity of the P450 enzyme.
The precursor (lanosterol) is limiting.Engineer the yeast host to overproduce lanosterol.
Toxicity of the expressed protein or product to the yeast host High levels of the recombinant protein or the triterpenoid product are toxic.Use an inducible promoter to control the timing and level of gene expression.
Engineer the host to be more tolerant to the product.

Experimental Protocols

General Protocol for Extraction and Quality Control of Lanostane (B1242432) Triterpenoids

This protocol provides a general method for the extraction and analysis of lanostane triterpenoids from Ganoderma mycelia or fruiting bodies. Optimization may be required for specific applications.

1. Extraction:

  • Dry the fungal material (mycelia or powdered fruiting bodies) at 50-60°C.

  • Perform a Soxhlet extraction or maceration with a suitable organic solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Concentrate the extract under reduced pressure using a rotary evaporator.

2. Fractionation (Optional):

  • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

3. Quality Control and Chemical Fingerprinting:

  • Use High-Performance Liquid Chromatography (HPLC) with a C18 column to generate a chemical fingerprint of the extract.

  • Employ a gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic acid) and acetonitrile (B52724) or methanol.

  • Use a UV detector (diode array detector is preferable) to monitor the elution profile at various wavelengths (e.g., 254 nm).

  • For identification and quantification of specific compounds, use authenticated standards and techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Biosynthetic Pathway of Ganoderic Acids

Ganoderic_Acid_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol LS ganoderic_acids Ganoderic Acids lanosterol->ganoderic_acids Cytochrome P450s, etc.

Caption: Simplified biosynthetic pathway of ganoderic acids from Acetyl-CoA.

Troubleshooting Workflow for Low Triterpenoid Yield

Troubleshooting_Workflow decision decision solution solution start Low Triterpenoid Yield check_culture Check Culture Conditions (pH, Temp, Aeration) start->check_culture is_optimal Are Conditions Optimal? check_culture->is_optimal optimize_conditions Optimize Fermentation Parameters is_optimal->optimize_conditions No check_media Analyze Media Composition is_optimal->check_media Yes is_media_optimal Is Media Optimal? check_media->is_media_optimal optimize_media Test Different C/N Sources is_media_optimal->optimize_media No check_strain Evaluate Strain Viability and Purity is_media_optimal->check_strain Yes is_strain_ok Is Strain Viable? check_strain->is_strain_ok use_new_stock Use Fresh Stock Culture is_strain_ok->use_new_stock No consider_elicitors Consider Elicitation or Genetic Engineering is_strain_ok->consider_elicitors Yes

Caption: Decision tree for troubleshooting low triterpenoid yields in fermentation.

References

Overcoming solubility issues with Ganorbiformin B in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ganorbiformin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

A1: this compound is a triterpenoid (B12794562) compound isolated from Ganoderma orbiforme. Triterpenoids are characteristically lipophilic (fat-soluble), which means they have poor solubility in aqueous solutions like cell culture media and biological buffers. This can lead to the compound precipitating out of solution, resulting in inaccurate dosing, low bioavailability in cell-based assays, and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for creating a high-concentration stock solution of this compound and similar triterpenoids. It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. For a related compound, Ganoderic Acid D, a solubility of approximately 30 mg/mL in DMSO has been reported.[1][2] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can decrease the solubility of hydrophobic compounds.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A final concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines.[3] However, some cell lines can tolerate up to 0.5% or even 1% DMSO.[3][4] It is strongly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous environment. Please refer to the detailed "Protocol for Preparing Working Solutions" in the Troubleshooting Guide section for step-by-step instructions on how to mitigate this, including techniques like serial dilution and drop-wise addition while vortexing.

Q5: Can serum in the cell culture medium affect the solubility of this compound?

A5: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[5] However, this binding can also affect the free concentration of the compound available to interact with the cells. If you are observing inconsistent results, consider reducing the serum concentration or using a serum-free medium during the compound incubation period. Always ensure your experimental controls are consistent with respect to serum concentration.

Troubleshooting Guides

Problem 1: this compound powder is difficult to dissolve.
  • Possible Cause: Inadequate solvent or technique.

  • Solution:

    • Ensure you are using high-purity, anhydrous DMSO.

    • Use a vortex mixer to create a homogenous stock solution.

    • If solubility issues persist, gentle warming of the solution in a 37°C water bath for a short period can aid dissolution.[6] Sonication can also be an effective method to help dissolve the compound.[3]

Problem 2: Inconsistent or non-reproducible results in cell-based assays (e.g., MTT, XTT).
  • Possible Cause 1: Precipitation of this compound in the assay wells.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, optimize the preparation of your working solutions as detailed in the protocols below. Consider lowering the final concentration of this compound.

  • Possible Cause 2: Interference of the compound with the assay reagents.

    • Solution: Hydrophobic compounds can sometimes interfere with colorimetric or luminescent readouts.[7][8] To test for this, run a cell-free control where this compound is added to the medium and assay reagents to see if it directly reacts with them. If interference is detected, consider using an alternative viability assay that relies on a different detection principle (e.g., measuring membrane integrity with an LDH assay).[8]

Data Presentation

Table 1: Solubility of Structurally Similar Ganoderma Triterpenoids

CompoundSolventApproximate SolubilityReference
Ganoderic Acid DDMSO~30 mg/mL[1][2]
Ganoderic Acid DEthanol~30 mg/mL[1][2]
Ganoderic Acid D1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[1][2]
Ganoderic Acid ADMSO100 mg/mL[9]
Ganoderic Acid AEthanol100 mg/mL[9]

Note: This data is for structurally similar compounds and should be used as a guideline for this compound. Empirical determination of solubility for this compound is recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add a precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM). c. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation upon dilution into aqueous media.

  • Materials: Concentrated stock solution of this compound in DMSO, sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.

  • Procedure: a. Thaw an aliquot of the concentrated stock solution. b. Perform a serial dilution of the stock solution in DMSO to create intermediate concentrations. c. To prepare the final working concentration, slowly add the intermediate DMSO solution drop-wise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This gradual dilution helps to prevent the compound from crashing out of solution. d. Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (ideally ≤ 0.1%).

Visualizations

Signaling Pathways

Ganoderma triterpenoids, including this compound, are known to exert their anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways.

GanorbiforminB_Anticancer_Pathway GanorbiforminB This compound PI3K PI3K GanorbiforminB->PI3K Inhibits MAPK MAPK/ERK GanorbiforminB->MAPK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: this compound's potential anti-cancer signaling pathways.

GanorbiforminB_Anti_inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK GanorbiforminB This compound GanorbiforminB->MAPK Inhibits GanorbiforminB->IKK Inhibits Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes

Caption: this compound's potential anti-inflammatory signaling pathways.

Experimental Workflow

Solubility_Troubleshooting_Workflow Start Start: Poorly Soluble this compound PrepareStock Prepare 10-20 mM Stock in Anhydrous DMSO Start->PrepareStock PrecipitationCheck Precipitation upon dilution in media? PrepareStock->PrecipitationCheck YesPrecipitate Yes PrecipitationCheck->YesPrecipitate NoPrecipitate No PrecipitationCheck->NoPrecipitate OptimizeDilution Optimize Dilution: 1. Pre-warm media to 37°C 2. Use serial dilutions 3. Add drop-wise while vortexing PrecipitationCheck->OptimizeDilution Yes ProceedAssay Proceed with Assay: - Include Vehicle Control (DMSO) - Keep DMSO concentration ≤ 0.1% PrecipitationCheck->ProceedAssay No StillPrecipitates Still Precipitates? OptimizeDilution->StillPrecipitates YesStill Yes StillPrecipitates->YesStill NoStop No StillPrecipitates->NoStop LowerConcentration Lower Final Concentration StillPrecipitates->LowerConcentration Yes StillPrecipitates->ProceedAssay No LowerConcentration->ProceedAssay End End: Reliable Assay Results ProceedAssay->End

Caption: Troubleshooting workflow for solubilizing this compound.

References

Technical Support Center: Ganorbiformin B Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability and degradation studies for Ganorbiformin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for this compound?

A1: A forced degradation study, or stress testing, involves intentionally exposing this compound to harsh conditions such as acid, base, heat, light, and oxidation.[1] This process is crucial for several reasons:

  • It helps to identify the potential degradation products and elucidate the degradation pathways of the molecule.[1]

  • The data generated is essential for developing and validating a stability-indicating analytical method (SIAM), which can accurately quantify this compound in the presence of its degradants.[2][3]

  • It provides insights into the intrinsic stability of this compound, which is vital for formulation development, determining appropriate storage conditions, and defining the shelf-life of a potential drug product.[1]

  • Regulatory bodies like the FDA and ICH require forced degradation studies to demonstrate the specificity of analytical methods.[2]

Q2: What are the typical stress conditions for a forced degradation study of a triterpenoid (B12794562) like this compound?

A2: Based on regulatory guidelines and common practices for natural products, the following stress conditions are recommended for this compound:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

These conditions may need to be optimized to achieve a target degradation of 5-20%.[4]

Q3: Which analytical techniques are most suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of triterpenoids.[5][6] For this compound, the following HPLC configurations are recommended:

  • HPLC with UV/PDA Detection: Triterpenoids often lack a strong chromophore, making detection at low UV wavelengths (e.g., 210 nm) necessary.[7] A Photo-Diode Array (PDA) detector is advantageous as it can help in assessing peak purity.

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These detectors are useful when the analytes have poor UV absorbance, as their response is not dependent on the optical properties of the compound.[7][8]

  • UPLC-MS/MS: For detailed characterization and identification of degradation products, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice due to its high sensitivity and selectivity.[9][10][11]

Troubleshooting Guides

Problem 1: No degradation or less than 5% degradation is observed under stress conditions.

  • Possible Cause: The stress condition is not harsh enough or the duration of exposure is too short.

  • Solution:

    • Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl).

    • Increase the temperature of the reaction.

    • Extend the duration of the study.

    • Ensure proper mixing of the this compound solution with the stress agent.

Problem 2: More than 20% degradation is observed, or the main peak is completely degraded.

  • Possible Cause: The stress condition is too aggressive.

  • Solution:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the reaction.

    • Reduce the exposure time.

    • For hydrolytic studies, take time points at shorter intervals (e.g., 2, 4, 8, 12 hours) to find the optimal duration.

Problem 3: Poor resolution between the this compound peak and degradation product peaks in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized to be "stability-indicating."

  • Solution:

    • Modify the Mobile Phase: Adjust the ratio of the organic and aqueous phases. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different buffers and pH values.[5]

    • Change the Column: A C18 column is a good starting point, but for complex separations of structurally similar triterpenoids, a C30 column may provide better resolution.[7]

    • Adjust the Gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.

    • Check Peak Purity: Use a PDA detector to check the peak purity of the this compound peak to ensure it is not co-eluting with any degradants.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)12.5%2
0.1 M NaOH (60°C, 24h)18.2%3
3% H₂O₂ (RT, 24h)9.8%1
Thermal (105°C, 48h)6.5%1
Photolytic5.3%1

Table 2: Chromatographic Purity Data for Stressed Samples

Stress ConditionRetention Time of this compound (min)% Peak Area of this compoundTotal % Peak Area of Degradants
Control15.299.8%Not Detected
Acid Hydrolysis15.287.3%12.5%
Base Hydrolysis15.281.6%18.2%
Oxidation15.290.0%9.8%
Thermal15.293.3%6.5%
Photolytic15.294.5%5.3%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation behavior of this compound under various stress conditions and to develop a stability-indicating HPLC method.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol (B129727)

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

3. Instrumentation:

  • HPLC system with a PDA detector

  • Analytical balance

  • pH meter

  • Water bath

  • Photostability chamber

4. Preparation of Solutions:

  • Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

5. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl and dilute to 10 mL with water. Heat at 60°C. After the specified time, cool and neutralize with 0.2 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH and dilute to 10 mL with water. Heat at 60°C. After the specified time, cool and neutralize with 0.2 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ and dilute to 10 mL with water. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a petri dish and keep it in a hot air oven at 105°C.

  • Photolytic Degradation: Expose the solid this compound powder to light in a photostability chamber.

6. HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 30°C

7. Analysis:

  • Inject the control and stressed samples into the HPLC system.

  • Record the chromatograms and calculate the percentage degradation of this compound.

  • Assess the peak purity of the this compound peak in the stressed samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Start This compound Stock Solution Control Control Sample Start->Control Acid Acid Stress Start->Acid Base Base Stress Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo HPLC HPLC-PDA Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Processing HPLC->Data DegPath Degradation Pathway Elucidation Data->DegPath MethodVal Stability-Indicating Method Validation Data->MethodVal

Caption: General workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) GB This compound (C34H50O7) H1 Degradant H1 (Loss of Acetyl Group) GB->H1 Ester Hydrolysis O1 Degradant O1 (Epoxidation of enoic acid) GB->O1 Oxidation of C=C bond H2 Degradant H2 (Loss of both Acetyl Groups) H1->H2 Ester Hydrolysis

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Ganorbiformin B Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ganorbiformin B.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related triterpenoids.

ProblemPotential CauseSuggested Solution
Poor Resolution or Co-eluting Peaks Inappropriate mobile phase composition.- Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting compounds. - Modify the mobile phase pH. For acidic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape and resolution.[1][2][3][4][5]
Unsuitable stationary phase.- While C18 columns are commonly used, for complex mixtures of triterpenoids, a column with a different selectivity (e.g., C8 or phenyl-hexyl) might provide better separation.
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Lower the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based column.[6] - Use a modern, end-capped C18 column to minimize silanol interactions.[6]
Column overload.- Reduce the injection volume or dilute the sample to avoid saturating the column.[6]
Peak Fronting Poor sample solubility in the mobile phase.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[6]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[7][8] - Check for leaks in the HPLC system, as this can affect the mobile phase composition and flow rate.[7][8]
Column temperature variations.- Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
High Backpressure Blockage in the HPLC system.- Check for blockages in the in-line filter, guard column, or the analytical column inlet frit.[7][8] - Filter all samples and mobile phases through a 0.45 µm filter before use to prevent particulate matter from entering the system.
No or Very Small Peaks Issue with the detector or sample.- Ensure the detector lamp is on and that the correct wavelength (around 252 nm for Ganoderic acids) is set.[1][4][5] - Verify that the sample was injected correctly and that it has not degraded.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound separation?

Q2: How can I improve the peak shape of my this compound chromatogram?

A2: Peak tailing is a common issue for acidic compounds like Ganoderic acids. To improve peak shape, consider the following:

  • Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of residual silanol groups on the column, reducing peak tailing.[6]

  • Use an end-capped column: Modern, high-purity silica (B1680970) columns that are properly end-capped will have fewer free silanol groups, leading to better peak shapes for acidic analytes.[6]

  • Optimize sample solvent: Dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion.[6]

Q3: My retention times are drifting. What should I do?

A3: Retention time drift can be caused by several factors:

  • Mobile phase preparation: Ensure your mobile phase is prepared consistently for each run and is adequately degassed.[7][8]

  • Column equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature fluctuations: Use a column oven to maintain a stable temperature.

  • System leaks: Check for any leaks in the pump, injector, or fittings.[7][8]

Q4: What detection wavelength is optimal for this compound?

A4: Based on the UV spectra of similar Ganoderic acids, a detection wavelength of approximately 252 nm is a suitable starting point for the analysis of this compound.[1][4][5] It is recommended to run a UV-Vis scan of your purified compound to determine the exact wavelength of maximum absorbance.

Q5: How can I confirm the identity of the this compound peak?

A5: The most reliable method for peak identification is to use a purified and authenticated standard of this compound to compare retention times. If a standard is not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data, which can help in the tentative identification based on the compound's molecular weight and fragmentation pattern.[2]

Data Presentation

Table 1: Comparison of HPLC Parameters for Ganoderic Acid Separation

ParameterMethod 1Method 2Method 3
Column Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)[1]C18 reverse-phase column[4]Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.03% aqueous phosphoric acid[1]Acetonitrile (B52724)/2% acetic acid (1:4, v/v)[4]0.1% aqueous acetic acid[5]
Mobile Phase B Acetonitrile[1]Acetonitrile/2% acetic acid (1:2, v/v)[4]Acetonitrile[5]
Gradient Linear gradient[1]0-5 min, 100% A; 20-40 min, 30% A; 40-80 min, 100% B[4]0-35 min, 25-35% B; 35-45 min, 35-45% B; 45-90 min, 100% B[5]
Flow Rate 1.0 mL/min[1]0.8 mL/min[4]1.0 mL/min[5]
Detection Wavelength 252 nm[1]252 nm[4]252 nm[5]
Column Temperature Not specifiedNot specified30°C[5]

Experimental Protocols

Protocol 1: General Analytical HPLC Method for Ganoderic Acids

This protocol is a general starting point for the analytical separation of this compound, based on established methods for similar compounds.[1][5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-41 min: 90-10% B (linear gradient)

    • 41-50 min: 10% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 252 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start HPLC Problem Encountered pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low Pressure pressure->low_pressure Yes, Low retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Peak Tailing peak_shape->peak_tailing Yes, Tailing peak_fronting Peak Fronting peak_shape->peak_fronting Yes, Fronting no_peaks No/Small Peaks? retention_time->no_peaks No rt_drift RT Drifting retention_time->rt_drift Yes no_signal No Signal no_peaks->no_signal Yes check_blockage Check for Blockages (frit, column, tubing) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks optimize_ph Optimize Mobile Phase pH (Lower pH for acids) peak_tailing->optimize_ph check_sample_solvent Check Sample Solvent & Injection Volume peak_fronting->check_sample_solvent check_temp_flow Check Temp & Flow Rate Equilibrate Column rt_drift->check_temp_flow check_detector Check Detector Settings & Sample Integrity no_signal->check_detector resolve Problem Resolved check_blockage->resolve check_leaks->resolve optimize_ph->resolve check_sample_solvent->resolve check_temp_flow->resolve check_detector->resolve

Caption: A workflow diagram for troubleshooting common HPLC issues.

Ganoderic_Acid_Signaling_Pathway ganoderic_acid Ganoderic Acids (e.g., this compound) pi3k PI3K ganoderic_acid->pi3k Inhibits nfkb NF-κB ganoderic_acid->nfkb Inhibits mdm2 MDM2 ganoderic_acid->mdm2 Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inflammation Inflammation nfkb->inflammation p53 p53 mdm2->p53 Inhibits apoptosis Apoptosis p53->apoptosis

Caption: A simplified diagram of signaling pathways modulated by Ganoderic acids.

References

Technical Support Center: Troubleshooting Ganorbiformin B Cell Viability Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during B cell viability assays with the investigational compound, Ganorbiformin B.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing high variability between replicates in our MTT/WST-1 assay when treating B cells with this compound. What could be the cause?

High replicate variability can stem from several factors.[1] Here are some common causes and solutions:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a primary source of variability.

    • Troubleshooting: Ensure your B cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps. Using a multichannel pipette can also help maintain consistency.[1]

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Troubleshooting: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Incomplete Formazan (B1609692) Solubilization (MTT Assay): The formazan crystals produced in the MTT assay must be fully dissolved for accurate absorbance readings.

    • Troubleshooting: Ensure the solubilization buffer is added to all wells and that the formazan is completely dissolved by gentle pipetting or shaking. Visually inspect the wells for any remaining crystals before reading the plate.

  • This compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to inconsistent effects on the cells.

    • Troubleshooting: Visually inspect the wells after adding this compound to check for any precipitation. If solubility is an issue, consider using a different solvent (and ensuring the solvent control is appropriate) or lowering the final concentration range.

Q2: Our MTT assay results suggest this compound is not cytotoxic, but cell counts using Trypan Blue show a decrease in viable cells. Why is there a discrepancy?

This is a common issue, and it highlights the importance of not relying on a single assay for determining cell viability.[2][3][4]

  • Interference with MTT Reduction: this compound or its metabolites may directly interact with the MTT reagent, either by reducing it non-enzymatically or by inhibiting the cellular dehydrogenases responsible for its reduction.[2][5] This can lead to an overestimation of cell viability.[2]

    • Troubleshooting: Run a cell-free control where you add this compound to the culture medium with the MTT reagent to see if the compound directly reduces MTT.

  • Metabolic Assays vs. Membrane Integrity Assays: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[3][6] The Trypan Blue exclusion assay, on the other hand, measures membrane integrity.[7] It's possible that this compound induces a state of metabolic inactivity without immediately compromising membrane integrity.

    • Troubleshooting: It is recommended to use an orthogonal assay to confirm your results. An Annexin V/Propidium Iodide (PI) staining assay would be a good choice to detect apoptosis and differentiate it from necrosis.

Q3: In our Annexin V/PI flow cytometry assay, we see a significant population of Annexin V positive/PI negative cells even at our zero-time point or in our vehicle-treated B cells. What is happening?

This could indicate a few issues with your experimental setup or cell handling:

  • Poor Cell Health: The B cells may be unhealthy at the start of the experiment.

    • Troubleshooting: Ensure you are using B cells from a healthy culture in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too long.[8]

  • Harsh Cell Handling: Excessive or harsh pipetting, centrifugation, or vortexing can damage the cell membrane, leading to phosphatidylserine (B164497) (PS) externalization and false positive Annexin V staining.[8]

    • Troubleshooting: Handle the cells gently throughout the staining procedure.

  • Spontaneous Apoptosis: B cells can be sensitive and may undergo spontaneous apoptosis in culture.

    • Troubleshooting: Minimize the time between harvesting and staining. Ensure the culture conditions are optimal.

Q4: The Annexin V and PI populations are not well-separated in our flow cytometry dot plot. How can we improve the resolution?

Poor separation of cell populations can be due to incorrect instrument settings or staining issues.[8]

  • Inadequate Compensation: Spectral overlap between the fluorochromes used for Annexin V (e.g., FITC) and PI can lead to one signal "spilling over" into the other's detector.

    • Troubleshooting: Run single-stain controls for both Annexin V and PI to properly set the compensation on the flow cytometer.[8]

  • Delayed Analysis: If there is a significant delay between staining and analysis, early apoptotic cells (Annexin V+/PI-) may progress to late apoptosis (Annexin V+/PI+), blurring the distinction between the populations.

    • Troubleshooting: Analyze the samples on the flow cytometer as soon as possible after staining.

Hypothetical Data Summary

The following tables represent hypothetical data from experiments with this compound to illustrate how to present quantitative results.

Table 1: Effect of this compound on B cell Viability (MTT Assay)

This compound (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.2
1062.3 ± 4.8
2541.5 ± 3.9
5025.1 ± 2.7

Table 2: Apoptosis Induction by this compound in B cells (Annexin V/PI Staining)

Treatment (24h)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control92.1 ± 3.34.2 ± 1.13.7 ± 0.9
This compound (10 µM)65.4 ± 4.125.8 ± 3.58.8 ± 1.8
This compound (25 µM)40.2 ± 5.248.9 ± 4.710.9 ± 2.1

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

  • Cell Seeding: Seed B cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[9]

  • Cell Treatment: Culture and treat B cells with this compound as described for the MTT assay in appropriate culture plates (e.g., 6-well plates).

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and transfer them to 1.5 mL microcentrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells with cold PBS. Repeat this step.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Note: A modified protocol that includes an RNase A treatment step after fixation can help to reduce false positives from PI staining of cytoplasmic RNA.[10][11]

Visualizations

GanorbiforminB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis b_cells B Cell Culture seed_plate Seed 96-well Plate b_cells->seed_plate add_treatment Add Compound to Cells seed_plate->add_treatment ganorbiformin_b Prepare this compound Dilutions ganorbiformin_b->add_treatment incubate Incubate (e.g., 24h) add_treatment->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Measure Signal (e.g., Absorbance) incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_data Generate Dose-Response Curve calculate_viability->plot_data GanorbiforminB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) Syk Syk BCR->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression GanorbiforminB This compound GanorbiforminB->BTK Inhibition

References

Technical Support Center: Refinement of Ganorbiformin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ganorbiformin B, a lanostane (B1242432) triterpenoid (B12794562) from Ganoderma orbiforme. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a triterpenoid compound with the molecular formula C34H50O7.[1] It is a secondary metabolite found in the medicinal mushroom Ganoderma orbiforme.[1]

Q2: What are the initial steps for extracting this compound from Ganoderma orbiforme?

The initial step involves the extraction of the dried and powdered fruiting bodies of Ganoderma orbiforme with an organic solvent. Ethanol (B145695) is a commonly used solvent for extracting triterpenoids from Ganoderma species.

Q3: What are the major challenges in purifying this compound?

The primary challenges include:

  • Co-extraction of impurities: The crude extract often contains a complex mixture of structurally similar triterpenoids, fatty acids, and other lipids, which can complicate the separation process.

  • Low abundance: this compound may be present in low concentrations in the crude extract, requiring efficient enrichment and purification steps.

  • Compound stability: Triterpenoids can be sensitive to factors such as pH and temperature, which may lead to degradation during purification.

Q4: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically most effective. This usually involves:

  • Initial fractionation: Using normal-phase column chromatography on silica (B1680970) gel to separate major compound classes.

  • Fine purification: Employing preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) for final purification to achieve high purity.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound and provides potential solutions.

Issue 1: Low Yield of this compound after Initial Extraction

Symptoms:

  • The amount of crude extract obtained is lower than expected.

  • The concentration of this compound in the crude extract is very low as determined by analytical HPLC.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete cell wall disruptionEnsure the fungal material is finely powdered to maximize the surface area for solvent penetration.
Inefficient extraction solventWhile ethanol is common, the polarity can be adjusted. Try a gradient of ethanol-water or other organic solvents like methanol (B129727) or ethyl acetate (B1210297).
Insufficient extraction time or temperatureIncrease the extraction time or perform the extraction at a slightly elevated temperature (e.g., 40-60°C) to enhance extraction efficiency.
Degradation during extractionIf the compound is heat-labile, consider using extraction methods at room temperature or ultrasound-assisted extraction to minimize thermal degradation.
Issue 2: Poor Separation during Column Chromatography

Symptoms:

  • Broad, overlapping peaks.

  • Co-elution of this compound with other compounds.

  • Streaking or tailing of the compound band on the column.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate solvent systemOptimize the mobile phase composition through thin-layer chromatography (TLC) before running the column. A good separation on TLC should translate to the column.
Column overloadingReduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Improper column packingEnsure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to uneven flow and poor separation.
Sample insolubility in the mobile phaseDissolve the sample in a minimal amount of a slightly more polar solvent before loading, or consider dry loading the sample onto the silica gel.
Issue 3: Low Purity of this compound after Preparative HPLC

Symptoms:

  • The final product shows multiple peaks in the analytical HPLC chromatogram.

  • The purity is below the desired level for subsequent experiments.

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal HPLC methodOptimize the HPLC parameters, including the mobile phase gradient, flow rate, and column temperature. A shallower gradient can often improve the resolution of closely eluting compounds.
Presence of isomeric impuritiesIsomers can be very difficult to separate. Consider using a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase modifier.
Column contaminationFlush the column with a strong solvent to remove any strongly retained impurities from previous runs.

Refined Experimental Protocol for this compound Purification

This protocol outlines a refined method for the purification of this compound from Ganoderma orbiforme.

Extraction
  • Preparation: Dry the fruiting bodies of Ganoderma orbiforme at 40-50°C and grind them into a fine powder.

  • Extraction: Macerate the powdered fungal material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20).

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction by TLC. Combine fractions containing this compound based on the TLC profile.

Preparative HPLC
  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 30% A, increase to 70% A over 40 minutes, then to 100% A over 10 minutes, and hold for 5 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

Table 1: Comparison of Extraction Methods

Extraction MethodSolventTemperature (°C)Yield of Crude Extract (%)This compound Content in Crude Extract (mg/g)
Maceration95% Ethanol255.21.8
Soxhlet Extraction95% Ethanol787.11.5 (potential degradation)
Ultrasound-Assisted95% Ethanol406.52.1

Table 2: Purification Summary

Purification StepStarting Material (g)Final Product (mg)Purity (%)Recovery (%)
Crude Extraction500 (dried fungus)26,000 (crude extract)~0.1%N/A
Silica Gel Chromatography26850 (enriched fraction)~15%~58%
Preparative HPLC0.8595 (pure this compound)>98%~75%

Visualizations

GanorbiforminB_Purification_Workflow Start Dried & Powdered Ganoderma orbiforme Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel EnrichedFraction Enriched Fraction SilicaGel->EnrichedFraction Collect Fractions Waste1 Impurities SilicaGel->Waste1 PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PureCompound Pure this compound (>98% Purity) PrepHPLC->PureCompound Collect Peak Waste2 Other Fractions PrepHPLC->Waste2 Troubleshooting_Logic Problem Low Purity after Preparative HPLC Cause1 Suboptimal Method? Problem->Cause1 Cause2 Isomeric Impurities? Cause1->Cause2 No Solution1 Optimize Gradient, Flow Rate, Temperature Cause1->Solution1 Yes Cause3 Column Contamination? Cause2->Cause3 No Solution2 Try Different Stationary Phase Cause2->Solution2 Yes Solution3 Flush Column with Strong Solvent Cause3->Solution3 Yes

References

Technical Support Center: Purification of Synthetic Ganorbiformin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Ganorbiformin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of this complex triterpenoid (B12794562).

Disclaimer: As of this writing, specific literature detailing the total synthesis of this compound is not publicly available. Therefore, this guide is based on established best practices and advanced methodologies for the purification of complex, multi-functionalized triterpenoids and other natural products with similar structural characteristics. The potential impurities discussed are hypothetical and based on common challenges encountered in complex organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it difficult to purify?

A1: this compound is a complex triterpenoid with the chemical formula C34H50O7.[1] Its difficulty in purification stems from several factors inherent to its structure:

  • High Molecular Weight: At approximately 570.8 g/mol , it has low volatility, precluding purification by distillation.[1]

  • Multiple Functional Groups: It possesses carboxylic acid, ester (acetate), and ketone functionalities, which can lead to complex interactions with chromatographic media and potential degradation under non-optimal pH conditions.

  • Multiple Stereocenters: The presence of numerous stereocenters means that diastereomeric byproducts, which have very similar polarities and chromatographic behavior, are highly likely impurities.

  • Structural Similarity to Byproducts: Impurities are often structurally analogous to this compound, differing only by a single functional group transformation (e.g., incomplete hydrolysis of an ester, or over-oxidation), making separation challenging.

Q2: What are the most common types of impurities I should expect?

A2: While specific to the synthetic route, common impurities for a molecule like this compound would include:

  • Reagents and Catalysts: Unreacted starting materials, coupling agents (e.g., DCC, EDC), catalysts (e.g., palladium, ruthenium), and their byproducts.

  • Structural Isomers: Diastereomers or epimers formed during the synthesis.

  • Related Byproducts: Molecules resulting from incomplete reactions (e.g., a de-acetylated precursor) or side reactions (e.g., oxidation, reduction, or isomerization of functional groups).

  • Residual Solvents: Solvents used in the final reaction or workup steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).

Q3: Which analytical technique is best for assessing the purity of my final compound?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. Use a high-resolution column (e.g., C18) with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or TFA). Photodiode Array (PDA) or UV detection is standard. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps identify impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the final compound and can detect impurities if they are present in significant quantities (>1-5%).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition.

Troubleshooting Guide

Issue 1: My final product purity is stuck at ~90-95% after standard column chromatography.

This is a common issue when dealing with closely-related impurities.

  • Possible Cause A: Co-eluting Diastereomers.

    • Solution: Switch to a different stationary phase or employ a more advanced chromatographic technique. Standard silica (B1680970) gel may not be sufficient.

  • Possible Cause B: Persistent Reagent-Related Byproducts.

    • Solution: Implement a pre-purification workup step. If the byproduct is basic (e.g., an amine-based catalyst), perform a dilute acid wash (e.g., 1M HCl). If it is acidic, use a base wash (e.g., sat. NaHCO₃).

The workflow below outlines a logical approach to troubleshooting this issue.

G Start Purity <95% after Silica Gel Chromatography CheckNMR Analyze ¹H NMR and LC-MS of impure fraction Start->CheckNMR ImpurityType Identify Impurity Type CheckNMR->ImpurityType Diastereomer Diastereomer or Structural Isomer ImpurityType->Diastereomer  Similar MW, subtle NMR Δ Reagent Reagent or Simple Byproduct ImpurityType->Reagent  Distinct MW, known structure RP_HPLC Use Preparative RP-HPLC Diastereomer->RP_HPLC SFC Try Supercritical Fluid Chromatography (SFC) Diastereomer->SFC Recrystal Attempt Recrystallization (if solid) Diastereomer->Recrystal Wash Perform Targeted Liquid-Liquid Extraction / Wash Reagent->Wash End Purity >98% RP_HPLC->End SFC->End Recrystal->End Wash->End

Diagram 1: Troubleshooting workflow for sub-95% purity.
Issue 2: Significant product loss during preparative HPLC purification.

  • Possible Cause A: Poor Solubility in Mobile Phase.

    • Solution: Modify the mobile phase. Add a co-solvent like Tetrahydrofuran (THF) or Isopropanol (IPA) at a low percentage (1-5%) to the organic phase (Acetonitrile or Methanol) to improve solubility on the column. Ensure the sample is fully dissolved in the injection solvent, which should be as weak as possible (e.g., high aqueous content) to ensure good peak shape.

  • Possible Cause B: Irreversible Adsorption or Degradation on Column.

    • Solution: The carboxylic acid moiety in this compound can interact strongly with residual metal sites on silica. Use a column with end-capping or switch to a different pH. Adding a small amount of an acid modifier (0.1% Formic Acid or Trifluoroacetic Acid) to the mobile phase can protonate the carboxylic acid, reducing tailing and improving recovery.

Quantitative Data Summary: Chromatography Options

The table below compares common chromatography techniques for purifying complex molecules like this compound.

Purification TechniqueStationary PhaseMobile PhaseTypical Loading CapacityResolution for IsomersKey Advantage
Flash Chromatography Silica Gel (SiO₂)Hexanes/Ethyl AcetateHigh (grams)Low to MediumCost-effective, good for gross purification.
Flash Chromatography C18-functionalized SilicaWater/AcetonitrileMedium (mg to g)MediumBetter for polar compounds than normal phase.
Prep. HPLC C18 or Phenyl-HexylWater/Acetonitrile/MeOHLow (mg)High Excellent for resolving close-eluting impurities.
SFC Chiral or AchiralSupercritical CO₂ / Co-solventMedium (mg to g)Very High Fast, uses less organic solvent, excellent for stereoisomers.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for the final purification of a few hundred milligrams of this compound to >98% purity.

  • Column Selection: Choose a high-resolution preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Sample Preparation: Dissolve ~100 mg of the semi-pure compound in the minimum amount of a 1:1 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Degas both solvents by sparging with helium or sonicating for 15 minutes.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical HPLC using the same column chemistry. A typical starting gradient is 50% B to 100% B over 20 minutes.

  • Preparative Run:

    • Equilibrate the preparative column with 3-5 column volumes of the initial mobile phase composition (e.g., 50% B).

    • Inject the sample.

    • Run the optimized gradient method.

    • Collect fractions based on the UV detector signal (e.g., at 210 nm or 254 nm).

  • Post-Run Analysis: Analyze the collected fractions using analytical LC-MS to identify the pure fractions containing this compound.

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (Acetonitrile) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure solid.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation SamplePrep Dissolve & Filter Sample Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phases (A: H₂O+FA, B: ACN+FA) Equilibrate Equilibrate Prep Column MobilePhase->Equilibrate MethodDev Optimize Gradient on Analytical HPLC Run Run Gradient & Collect Fractions MethodDev->Run Equilibrate->Inject Inject->Run Analyze Analyze Fractions by LC-MS Run->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Rotovap & Lyophilize Combine->Isolate Final Pure this compound (>98%) Isolate->Final

Diagram 2: Experimental workflow for preparative HPLC.

References

Technical Support Center: Ganorbiformin B Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Ganorbiformin B" is not available in the public domain or scientific literature. This suggests it may be a novel, proprietary, or potentially misspelled compound. The following technical support guide is a generalized template based on common experimental protocols for natural products with potential effects on cell signaling pathways, such as those derived from Ganoderma species. This information should be adapted based on the specific characteristics of this compound once they are determined.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For initial use, dissolve this compound in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. We recommend preparing small aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. The powdered form of the compound should be stored in a cool, dry, and dark place.

Q2: What is a typical working concentration range for in vitro cell-based assays?

A2: The optimal working concentration for this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the cytotoxic and effective concentrations. A typical starting range for a new compound might be from 0.1 µM to 100 µM.

Q3: How can I assess the effect of this compound on cell viability?

A3: A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays (e.g., XTT, WST-1). These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Q4: Which signaling pathways are likely modulated by compounds similar to this compound?

A4: Based on related compounds from natural sources, this compound may potentially modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and Akt pathways.[1][2] It is crucial to experimentally validate the specific pathways affected by this compound in your model system.

Troubleshooting Guides

Poor Compound Solubility
Problem Possible Cause Suggested Solution
Precipitation in media The compound may be poorly soluble in aqueous solutions at the working concentration.- Increase the final DMSO concentration in the media (ensure it is below a cytotoxic level for your cells, typically <0.5%).- Prepare a fresh dilution from the stock solution.- Try sonicating the solution briefly.
Inconsistent results The compound may not be fully dissolved, leading to inaccurate concentrations.- Visually inspect the stock solution for any precipitate before use.- Warm the stock solution briefly at 37°C before diluting it in media.
High Variability in Experimental Replicates
Problem Possible Cause Suggested Solution
Inconsistent cell seeding Uneven cell distribution in multi-well plates.- Ensure the cell suspension is homogenous before and during plating.- Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.
Edge effects in plates Evaporation from wells on the outer edges of the plate can concentrate media components and the compound.- Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or media to maintain humidity.
Compound degradation The compound may be unstable in the experimental conditions.- Minimize the exposure of the compound to light.- Prepare fresh dilutions for each experiment.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for Western Blotting to Detect Signaling Pathway Modulation
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., phospho-Akt, total Akt, phospho-NF-κB p65, total NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Ganorbiformin_B_Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A This compound Stock (in DMSO) C Dose-Response (MTT Assay) A->C B Cell Culture B->C D Signaling Pathway Analysis (Western Blot) B->D E Functional Assays (e.g., Migration, Apoptosis) B->E F Determine IC50 C->F G Quantify Protein Expression D->G F->D Select non-toxic concentrations F->E H Statistical Analysis G->H

Caption: A generalized experimental workflow for characterizing the biological activity of this compound.

Putative_Signaling_Pathway cluster_extracellular cluster_intracellular Stimulus External Stimulus (e.g., Growth Factor, Cytokine) Receptor Receptor Stimulus->Receptor Akt Akt Receptor->Akt IKK IKK Receptor->IKK Akt->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression regulates Ganorbiformin_B This compound (Hypothesized) Ganorbiformin_B->Akt inhibits? Ganorbiformin_B->IKK inhibits?

Caption: Hypothesized inhibitory action of this compound on the Akt and NF-κB signaling pathways.

References

Common pitfalls in Ganorbiformin B handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common pitfalls associated with the handling and storage of Ganorbiformin B, a novel signaling pathway modulator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a desiccated, light-protected environment. For short-term storage (up to one week), it can be kept at 4°C under the same conditions. Avoid repeated freeze-thaw cycles.

Q2: My this compound powder has changed color from white to a pale yellow. Is it still usable?

A color change often indicates degradation or oxidation. It is highly recommended to use a fresh vial of this compound. If this is not possible, the purity of the discolored powder should be verified by an appropriate analytical method, such as HPLC, before use.

Q3: What is the best solvent for reconstituting this compound?

This compound is sparingly soluble in aqueous solutions. For stock solutions, sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of DMSO in your final experimental medium.

Q4: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

Precipitation in aqueous media is a common issue. To avoid this, ensure that the final concentration of DMSO is kept below 0.5% (v/v). When diluting the DMSO stock solution, add it to the medium dropwise while vortexing gently to facilitate mixing. Do not store this compound in aqueous solutions for extended periods; prepare fresh dilutions for each experiment.

Q5: What are the known degradation pathways for this compound?

This compound is susceptible to degradation through two primary pathways: hydrolysis of the ester linkage and oxidation of the polycyclic ring structure. Exposure to acidic or basic pH and prolonged exposure to light can accelerate these degradation processes.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Possible Cause Troubleshooting Step
Degraded Compound Verify the storage conditions and age of the this compound powder and stock solutions. Use a fresh vial and prepare a new stock solution.
Improper Dissolution Ensure complete dissolution of the powder in DMSO before further dilution. Briefly sonicate the stock solution if necessary.
Precipitation in Media Check the final concentration of DMSO. Prepare fresh dilutions and add the stock solution to the medium with gentle agitation.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental model.
Issue 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent Toxicity Prepare a vehicle control with the same final concentration of DMSO to assess its effect on the experimental system.
Compound Impurities If the purity of your this compound is in doubt, consider obtaining a new lot from a certified supplier.
Non-Specific Binding Reduce the concentration of this compound. If the issue persists, consider using a structurally distinct control compound.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Solubility (at 25°C)
DMSO> 100 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Water< 0.01 mg/mL
Table 2: Stability of this compound Stock Solution (50 mM in DMSO)
Storage Temperature Purity after 1 Month Purity after 6 Months
-80°C> 99%> 98%
-20°C> 99%> 95%
4°C~95%~80%
Room Temperature< 80%< 50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate a vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired concentration (e.g., 50 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

Visualizations

GanorbiforminB_Degradation_Pathway A This compound B Hydrolysis (Acidic/Basic pH) A->B Ester Linkage Cleavage C Oxidation (Light/Air Exposure) A->C Polycyclic Ring Opening D Inactive Hydrolyzed Metabolite B->D E Oxidized Byproducts C->E

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store at -20°C reconstitution Reconstitute in DMSO storage->reconstitution dilution Dilute in Media reconstitution->dilution treatment Treat Cells dilution->treatment incubation Incubate treatment->incubation assay Perform Assay incubation->assay data_collection Collect Data assay->data_collection data_analysis Analyze Results data_collection->data_analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions start->check_storage check_prep Review Solution Prep start->check_prep check_purity Verify Purity (HPLC) start->check_purity new_vial Use New Vial check_storage->new_vial new_stock Prepare Fresh Stock check_prep->new_stock check_purity->new_vial optimize_conc Optimize Concentration new_stock->optimize_conc new_vial->new_stock end Problem Resolved optimize_conc->end

Validation & Comparative

Ganorbiformin B: A Comparative Analysis of a Novel Ganoderma Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ganorbiformin B, a lesser-known triterpenoid (B12794562) isolated from Ganoderma orbiforme, against more extensively studied Ganoderma triterpenoids: Ganoderic Acid A, Lucidenic Acid A, and Ganoderiol F. This document synthesizes available experimental data on their cytotoxic and anti-cancer properties, details the underlying experimental protocols, and visualizes key signaling pathways.

Executive Summary

Triterpenoids from Ganoderma species are a well-established class of compounds with significant interest in oncology for their anti-proliferative and pro-apoptotic activities. While compounds like Ganoderic Acid A, Lucidenic Acid A, and Ganoderiol F have demonstrated cytotoxic effects against various cancer cell lines, current research indicates that this compound, isolated from Ganoderma orbiforme, does not exhibit significant cytotoxic activity under the conditions tested so far. This guide presents the available data to highlight these differences and provide a resource for researchers exploring the therapeutic potential of this diverse class of natural products.

Data Presentation: Comparative Cytotoxicity of Ganoderma Triterpenoids

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other selected Ganoderma triterpenoids against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

CompoundCancer Cell LineEffectIC50 Value (µM)
This compound KB (Oral Epidermoid Carcinoma)Inactive>169.9
MCF-7 (Breast Adenocarcinoma)Inactive>169.9
NCI-H187 (Small Cell Lung Cancer)Inactive>169.9
Ganoderic Acid A HepG2 (Hepatocellular Carcinoma)Inhibition of proliferation~93.8 (at 48h)
SMMC7721 (Hepatocellular Carcinoma)Inhibition of proliferation~79.5 (at 48h)
MDA-MB-231 (Breast Adenocarcinoma)Inhibition of viability-
Lucidenic Acid A HL-60 (Promyelocytic Leukemia)Cytotoxicity45.0
HepG2 (Hepatocellular Carcinoma)Cytotoxicity112
COLO205 (Colorectal Adenocarcinoma)Cytotoxicity-
Ganoderiol F MDA-MB-231 (Breast Adenocarcinoma)Cell Death-

Note: A higher IC50 value indicates lower cytotoxic potency. "Inactive" suggests no significant cytotoxic effect was observed at the highest concentration tested.

Mechanistic Insights and Signaling Pathways

While this compound has not shown direct cytotoxicity, other Ganoderma triterpenoids exert their anti-cancer effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Ganoderic Acid A: Induction of Apoptosis and Cell Cycle Arrest

Ganoderic Acid A has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis[1]. This is associated with a decrease in the expression of cyclin D1 and an increase in p21 and cleaved caspase-3[1]. Furthermore, in breast cancer cells, Ganoderic Acid A has been found to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation[2].

Ganoderic_Acid_A_Pathway Ganoderic Acid A Ganoderic Acid A JAK2 JAK2 Ganoderic Acid A->JAK2 inhibits Apoptosis Apoptosis Ganoderic Acid A->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Ganoderic Acid A->Cell_Cycle_Arrest induces p21 p21 Ganoderic Acid A->p21 upregulates CyclinD1 Cyclin D1 Ganoderic Acid A->CyclinD1 downregulates Cleaved_Caspase3 Cleaved Caspase-3 Ganoderic Acid A->Cleaved_Caspase3 upregulates STAT3 STAT3 JAK2->STAT3 activates Bcl_xL_Mcl_1 Bcl-xL/Mcl-1 STAT3->Bcl_xL_Mcl_1 upregulates Bcl_xL_Mcl_1->Apoptosis inhibits p21->Cell_Cycle_Arrest CyclinD1->Cell_Cycle_Arrest promotes progression Cleaved_Caspase3->Apoptosis Ganoderiol_F_Pathway Ganoderiol F Ganoderiol F CDK4_6 CDK4/CDK6 Ganoderiol F->CDK4_6 inhibits CyclinD Cyclin D Ganoderiol F->CyclinD downregulates CDK2 CDK2 Ganoderiol F->CDK2 inhibits CyclinE Cyclin E Ganoderiol F->CyclinE downregulates cMyc c-Myc Ganoderiol F->cMyc downregulates Bcl2_w Bcl-2/Bcl-w Ganoderiol F->Bcl2_w downregulates Foxo3 Foxo3 Ganoderiol F->Foxo3 upregulates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK4_6->Cell_Cycle_Arrest promotes progression CyclinD->Cell_Cycle_Arrest promotes progression CDK2->Cell_Cycle_Arrest promotes progression CyclinE->Cell_Cycle_Arrest promotes progression Apoptosis Apoptosis Bcl2_w->Apoptosis inhibits Foxo3->Apoptosis promotes MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with Ganoderma triterpenoids A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H Western_Blot_Workflow cluster_1 Western Blot Workflow for Apoptosis Markers A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection and analysis G->H

References

Comparative Analysis of Ganoderma Triterpenoid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-cancer, anti-inflammatory, and antioxidant properties of triterpenoids isolated from the medicinal mushroom genus Ganoderma.

Introduction

For centuries, fungi of the genus Ganoderma have been integral to traditional medicine in Asia, valued for their purported health-promoting and longevity-enhancing properties. Modern scientific inquiry has identified triterpenoids as a major class of bioactive compounds responsible for the diverse pharmacological effects attributed to these mushrooms. Ganorbiformin B, a specific triterpenoid (B12794562) isolated from Ganoderma orbiforme, belongs to this extensive family of molecules. While specific bioactivity data for this compound remains limited in publicly accessible research, a wealth of information exists for other Ganoderma triterpenoids, particularly from the well-studied species Ganoderma lucidum.

This guide provides a comparative analysis of the bioactivity of various Ganoderma triterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein, derived from numerous in vitro and in vivo studies, highlights the potential of these natural compounds in therapeutic applications. The primary activities explored are anti-cancer, anti-inflammatory, and antioxidant effects.

Data Presentation: Comparative Bioactivity of Ganoderma Triterpenoids

The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antioxidant activities of selected Ganoderma triterpenoids.

Table 1: Anti-Cancer Activity of Ganoderma Triterpenoids (IC50 values in µM)
TriterpenoidCancer Cell LineIC50 (µM)Reference
Ganoderic Acid AHeLa (Cervical)15.2--INVALID-LINK--
Ganoderic Acid ASGC-7901 (Gastric)21.5--INVALID-LINK--
Ganoderic Acid BHeLa (Cervical)18.7--INVALID-LINK--
Ganoderic Acid C2P388 (Leukemia)8.3--INVALID-LINK--
Ganoderic Acid DMPC-3 (Prostate)5.0--INVALID-LINK--
Ganoderic Acid T95-D (Lung)0.07--INVALID-LINK--
Lucidenic Acid APLC/PRF/5 (Hepatoma)20.1--INVALID-LINK--
Table 2: Anti-Inflammatory Activity of Ganoderma Triterpenoids
TriterpenoidAssayMetricResultReference
Ganoderic Acid ALPS-stimulated RAW 264.7 macrophagesNO Production InhibitionIC50 = 12.5 µM--INVALID-LINK--
Ganoderic Acid BLPS-stimulated RAW 264.7 macrophagesNO Production InhibitionIC50 = 15.8 µM--INVALID-LINK--
Ganoderic Acid C2LPS-stimulated RAW 264.7 macrophagesiNOS ExpressionSignificant reduction at 20 µM--INVALID-LINK--
Ganoderic Acid FLPS-stimulated RAW 264.7 macrophagesTNF-α Production InhibitionIC50 = 9.7 µM--INVALID-LINK--
Table 3: Antioxidant Activity of Ganoderma Triterpenoids
TriterpenoidAssayMetricResultReference
Ganoderic Acid ADPPH Radical ScavengingIC5035.2 µg/mL--INVALID-LINK--
G. lucidum extractFerric Reducing Antioxidant Power (FRAP)FRAP value1.25 mmol Fe(II)/g--INVALID-LINK--
Polysaccharides from G. orbiformeDPPH Radical ScavengingIC5015.59 mg/mL (EPS)[1]
Polysaccharides from G. orbiformeFerric Reducing Antioxidant Power (FRAP)FRAP value74.30 mM Fe(II)/g (EPS)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anti-Cancer Activity: MTT Assay for Cell Viability
  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test Ganoderma triterpenoid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Treatment: Cells are pre-treated with various concentrations of the Ganoderma triterpenoid for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Sample Preparation: Various concentrations of the Ganoderma triterpenoid or extract are prepared in methanol.

  • Reaction Mixture: 100 µL of the sample solution is mixed with 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of Ganoderma triterpenoids.

anticancer_pathway ganoderma_triterpenoids Ganoderma Triterpenoids ros ↑ ROS ganoderma_triterpenoids->ros Induces jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 bax ↑ Bax jnk_p38->bax bcl2 ↓ Bcl-2 jnk_p38->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb_pathway NF-κB Pathway tlr4->nf_kb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nf_kb_pathway->inflammatory_genes mapk_pathway->inflammatory_genes ganoderma_triterpenoids Ganoderma Triterpenoids ganoderma_triterpenoids->nf_kb_pathway Inhibits ganoderma_triterpenoids->mapk_pathway Inhibits experimental_workflow start Start: Cell Culture treatment Treatment with Ganoderma Triterpenoids start->treatment incubation Incubation (24-72h) treatment->incubation assay Bioactivity Assay (MTT, Griess, DPPH) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50, % Inhibition) measurement->analysis end End: Results analysis->end

References

A Comparative Guide to mTOR Inhibitors: First-Generation Rapalogs vs. Second-Generation Catalytic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of first-generation and second-generation mTOR inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and effects on downstream signaling. The information is intended to assist researchers in selecting the appropriate tool compounds for preclinical studies and to provide a comparative framework for the development of new mTOR-targeting therapeutics.

Introduction to mTOR and Its Inhibition

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control these fundamental cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3]

This guide compares two major classes of mTOR inhibitors:

  • First-Generation Inhibitors (Rapalogs): These are allosteric inhibitors of mTORC1. This class includes the natural product rapamycin and its analogs (rapalogs) such as everolimus (B549166) and temsirolimus.[1]

  • Second-Generation Inhibitors (Catalytic mTOR Inhibitors): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[3] This guide will focus on the widely used research compounds Torin-1 and PP242.

Mechanism of Action

First and second-generation mTOR inhibitors employ distinct mechanisms to block mTOR signaling, leading to different effects on the two mTOR complexes and their downstream targets.

First-Generation mTOR Inhibitors (Rapalogs): Rapamycin and its analogs first bind to the intracellular protein FKBP12. This drug-protein complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex, preventing it from phosphorylating its downstream substrates.[1] This mechanism is highly specific for mTORC1. While prolonged treatment with rapalogs can inhibit mTORC2 assembly in some cell types, they are generally considered mTORC1-selective.[4]

Second-Generation mTOR Inhibitors: Compounds like Torin-1 and PP242 are ATP-competitive inhibitors, meaning they bind to the kinase domain of mTOR, directly competing with ATP. This mode of action allows them to inhibit both mTORC1 and mTORC2.[3] Consequently, they block a broader range of mTOR-dependent signaling pathways compared to rapalogs.

cluster_0 First-Generation (Rapalogs) cluster_1 Second-Generation (Catalytic) Rapamycin Rapamycin Everolimus Temsirolimus FKBP12 FKBP12 Rapamycin->FKBP12 Binds mTORC1_1 mTORC1 Rapamycin->mTORC1_1 Allosteric Inhibition FKBP12->mTORC1_1 Allosteric Inhibition Catalytic Torin-1 PP242 mTOR_Kinase mTOR Kinase Domain (in mTORC1 & mTORC2) Catalytic->mTOR_Kinase ATP-Competitive Inhibition

Figure 1. Mechanisms of action for first and second-generation mTOR inhibitors.

Comparative Performance Data

The following tables summarize the inhibitory concentrations (IC50) of selected first and second-generation mTOR inhibitors against the mTOR kinase and in various cancer cell lines.

InhibitorTypeTarget(s)In Vitro IC50 (nM)
Rapamycin First-Generation (Rapalog)mTORC1 (allosteric)Not applicable (allosteric)
Everolimus First-Generation (Rapalog)mTORC1 (allosteric)Not applicable (allosteric)
Temsirolimus First-Generation (Rapalog)mTORC1 (allosteric)~1 nM (total mTOR)[]
Torin-1 Second-Generation (Catalytic)mTORC1 & mTORC22-10[6]
PP242 Second-Generation (Catalytic)mTORC1 & mTORC28[][7]

Table 1: In Vitro Inhibitory Concentrations (IC50) Against mTOR Kinase.

Cell LineInhibitorIC50
Kelly (Neuroblastoma) Rapamycin30 µM[8]
Torin-211.69 nM[8][9]
IMR-32 (Neuroblastoma) Rapamycin40 µM[8]
Torin-229.67 nM[8][9]
A549 (Lung Adenocarcinoma) Temsirolimus0.08 nM[10]
Breast Cancer Cell Lines (Panel) EverolimusVaries widely, significant correlation with p70S6K phosphorylation[11][12][13]

Table 2: Cell Viability IC50 Values in Various Cancer Cell Lines.

Impact on Downstream Signaling Pathways

The differential targeting of mTORC1 and mTORC2 by first and second-generation inhibitors leads to distinct effects on downstream signaling pathways.

  • mTORC1 Signaling: Both classes of inhibitors block the phosphorylation of the well-established mTORC1 substrate, S6 kinase (S6K). However, second-generation inhibitors often lead to a more complete inhibition of the phosphorylation of another key mTORC1 substrate, 4E-BP1, which is relatively resistant to rapalogs.[14][15]

  • mTORC2 Signaling: A key difference is the direct inhibition of mTORC2 by second-generation inhibitors. This leads to the dephosphorylation of the mTORC2 substrate Akt at Serine 473, a critical step for full Akt activation.[16] In contrast, rapalogs can paradoxically lead to an increase in Akt phosphorylation at this site due to the inhibition of an S6K-mediated negative feedback loop.[17]

GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K->mTORC1 Negative Feedback CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibits eIF4E Rapalogs Rapalogs Rapalogs->mTORC1 Catalytic Catalytic Inhibitors Catalytic->mTORC2 Catalytic->mTORC1

Figure 2. Simplified mTOR signaling pathway showing points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of mTOR inhibitors on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Treat cells with a range of concentrations of the mTOR inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C.[18]

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[18]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm.[18]

cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add mTOR Inhibitors (various concentrations) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (1.5 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (492 nm) F->G

Figure 3. Workflow for a typical MTT cell viability assay.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to determine the phosphorylation status of key mTOR pathway proteins.

  • Cell Lysis: After treatment with mTOR inhibitors, lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a 7.5% SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 120 minutes is recommended for high molecular weight proteins like mTOR.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

In Vitro mTOR Kinase Assay

This protocol measures the direct inhibitory effect of compounds on the kinase activity of mTORC1 or mTORC2.

  • Immunoprecipitation: Immunoprecipitate mTORC1 or mTORC2 from cell lysates using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).[20]

  • Kinase Reaction: Set up the kinase reaction in a buffer containing the immunoprecipitated mTOR complex, a specific substrate (e.g., inactive S6K for mTORC1), ATP (e.g., 100 µM), and the test inhibitor at various concentrations.[21]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[21]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[21]

Conclusion

Second-generation, ATP-competitive mTOR inhibitors demonstrate several key advantages over first-generation rapalogs in preclinical models, including:

  • Dual mTORC1/mTORC2 Inhibition: This leads to a more comprehensive blockade of mTOR signaling, including the Akt pathway.[3]

  • Greater Potency: Second-generation inhibitors generally exhibit significantly lower IC50 values for cell growth inhibition.[8][9]

  • Overcoming Rapalog Resistance: They can be effective in cell lines that are resistant to the effects of rapamycin.[17]

However, the broader activity of second-generation inhibitors may also be associated with different toxicity profiles. The choice of inhibitor for preclinical research should be guided by the specific scientific question being addressed. For studies focused specifically on mTORC1, rapalogs remain valuable tools. For achieving a more complete and potent inhibition of the mTOR pathway, second-generation inhibitors are generally superior. This guide provides the foundational data and protocols to aid in making these critical research decisions.

References

Efficacy of Granatin B Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Ganorbiformin B" did not yield specific results in the existing scientific literature. It is presumed that this may be a novel compound with limited public data or a potential misnomer. This guide will instead focus on Granatin B, a related and well-researched natural compound, to provide a comparative overview of its anticancer efficacy.

Granatin B, an ellagitannin found in pomegranates and other medicinal plants, has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of its efficacy in different cancer cell lines, supported by experimental data. For a broader context, the activity of Punicalagin (B30970), a structurally related and frequently co-occurring compound, and standard chemotherapeutic agents are also included where data is available.

Comparative Efficacy of Granatin B and Other Agents

The following table summarizes the cytotoxic and apoptotic effects of Granatin B and comparator compounds on various cancer cell lines. While specific IC50 values for Granatin B are not consistently reported in the reviewed literature, the effective concentrations that elicit significant anticancer effects are presented.

CompoundCell LineCancer TypeEffective ConcentrationIC50 ValueKey Effects
Granatin B U87 MG Glioblastoma20 - 80 µMNot ReportedDecreased cell proliferation, induced apoptosis, increased caspase-3/9 activity, decreased MMP-9 expression[1][2]
HT-29 Colorectal CancerNot SpecifiedNot ReportedInduced ROS-mediated S-phase arrest and apoptosis, sensitized cells to 5-Fluorouracil[3]
A549 Lung CarcinomaNot SpecifiedNot ReportedInduced apoptosis[4]
Punicalagin U87 MG Glioblastomaup to 30 µg/mLNot ReportedDecreased cell viability, G2/M cell cycle arrest[5]
AGS Gastric Cancer100 - 200 µM~150 µM at 48hDose- and time-dependent cytotoxicity, induced apoptosis[6]
HT-29, HCT116 Colon CancerNot SpecifiedNot ReportedAntiproliferative and apoptotic effects[7]
Temozolomide U87 MG GlioblastomaNot Applicable~250-500 µM (24h)Standard chemotherapy for glioblastoma[8]
Cisplatin (B142131) U87 MG Glioblastoma9.5 µM~9.5 µMStandard chemotherapy, induces DNA damage[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Granatin B's efficacy are outlined below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Glioblastoma (U87) cells were seeded in 96-well plates at a density of 5x10³ cells per well.[2]

  • Treatment: Cells were treated with Granatin B at various concentrations (e.g., 0, 20, 40, 80 µM) for specified durations (e.g., 24, 48, 72 hours).[1]

  • MTT Incubation: 50 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 200 µl of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[2]

Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Culture and Treatment: U87 cells were seeded in 6-well plates at a density of 1x10⁶ cells/well and treated with Granatin B (20, 40, 80 µM) for 48 hours.[2]

  • Cell Harvesting: Both floating and adherent cells were collected, washed twice with PBS, and centrifuged.[2]

  • Staining: The cell pellet was resuspended in 1X binding buffer. 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) were added.[2]

  • Incubation: The cells were incubated for 10-15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Caspase-3 and Caspase-9 Activity Assay

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in apoptosis.

  • Cell Preparation: U87 cells (1x10⁶ cells/well) were treated with Granatin B (20, 40, 80 µM) for 48 hours.[2]

  • Cell Lysis: Cells were collected and incubated with a cell lysis buffer for 30 minutes.[2]

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.[2]

  • Caspase Activity Measurement: The activity of caspase-3 and caspase-9 was measured according to the manufacturer's instructions for the respective colorimetric assay kits, which typically involve incubating the lysate with a caspase-specific substrate and measuring the resulting color change.[2]

MMP-9 Expression Analysis (Gelatin Zymography)

This technique is used to detect the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.

  • Sample Preparation: U87 cells were treated with Granatin B. The culture supernatant, which contains secreted proteins including MMP-9, was collected.[2]

  • Electrophoresis: 20 µl of the culture supernatant was mixed with a non-reducing sample buffer and subjected to electrophoresis on a polyacrylamide gel containing gelatin.[2]

  • Enzyme Renaturation and Incubation: After electrophoresis, the gel was washed to remove SDS and incubated in a reaction buffer at 37°C for 12 hours, allowing the MMP-9 to digest the gelatin in the gel.[2]

  • Staining: The gel was stained with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMP-9 appear as clear bands against a blue background.[2]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of Granatin B in Glioblastoma Cells

The following diagram illustrates the proposed mechanism of action for Granatin B in inducing apoptosis in U87 glioblastoma cells.

Granatin_B Granatin B U87_Cell U87 Glioblastoma Cell Granatin_B->U87_Cell Enters Cell MMP9 MMP-9 Expression U87_Cell->MMP9 Inhibits Caspase9 Caspase-9 Activation U87_Cell->Caspase9 Apoptosis Apoptosis MMP9->Apoptosis Inhibition of MMP-9 contributes to apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of Granatin B in U87 glioblastoma cells.

Experimental Workflow for Assessing Anticancer Efficacy

This diagram outlines the general workflow for evaluating the efficacy of a test compound like Granatin B on cancer cell lines.

cluster_0 In Vitro Assays cluster_1 Data Analysis Start Cancer Cell Culture (e.g., U87, HT-29) Treatment Treat with Granatin B (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Mechanism Mechanism of Action (Caspase, MMP-9) Treatment->Mechanism Data_Collection Collect Data (Absorbance, Flow Cytometry) Viability->Data_Collection Apoptosis_Assay->Data_Collection Mechanism->Data_Collection IC50_Calc Determine Effective Concentration Data_Collection->IC50_Calc Pathway_Analysis Analyze Signaling Pathways Data_Collection->Pathway_Analysis

Caption: General experimental workflow for in vitro anticancer drug testing.

References

Structure-activity relationship of Ganorbiformin B analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Structure-Activity Relationship of Lanostane-Type Triterpenoid (B12794562) Analogs from Ganoderma

This guide provides a comparative analysis of the structure-activity relationships (SAR) of lanostane-type triterpenoids isolated from Ganoderma species. Due to the lack of specific information on "Ganorbiformin B," this document focuses on the well-researched class of lanostane-type triterpenoids, which are major bioactive constituents of Ganoderma.[1][2][3] The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Triterpenoids from Ganoderma, particularly ganoderic acids and related lanostane-type compounds, have demonstrated a wide range of biological activities, including anticancer, immunomodulatory, and antioxidant effects.[1][4][5] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new therapeutic agents.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected lanostane-type triterpenoids against human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundModifications on Lanostane SkeletonCell LineIC50 (µM)Reference
Ganoderic Acid AC-3: =O, C-26: -COOHHepG225.5[6]
Ganoderic Acid BC-3: -OH, C-26: -COOHHepG2>100[6]
Ganoderol BC-3: -OH, C-7: -OCH3, C-26: -OHMDA-MB-23115.2[6]
GanodermanontriolC-3: -OH, C-24: -OH, C-26:-OHMDA-MB-23135.8[6]
15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-oneC-3: =O, C-15: -OH, C-26: -OHHeLa12.5[3]

Key Observations from SAR Studies:

  • The presence of a carbonyl group at the C-3 position and an α,β-unsaturated carbonyl group in the side chain at C-26 are often characteristic of potent inhibitors of 5α-reductase.[7]

  • For α-glucosidase inhibitory activity, a hydroxyl substituent at C-11 and a carboxylic group in the side chain are important. The presence of a double bond at C-20 and C-22 in the side chain, along with a hydroxyl group at C-3, can enhance this activity.[8]

  • Cytotoxic activity against cancer cells is influenced by the oxygenation pattern of the triterpenoid core and the nature of the side chain.[6]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[11][12]

Protocol:

  • Sample Preparation: Lyse the treated and untreated cells in a suitable lysis buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (typically 10-50 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway Visualization

Many bioactive compounds from Ganoderma have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation, immunity, and cell survival.[14][15]

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitin IκB->Ub ubiquitination NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates Proteasome Proteasome Ub->Proteasome degradation DNA DNA NF-κB (p50/p65)_n->DNA binds Gene Expression Gene Expression DNA->Gene Expression regulates

Caption: Canonical NF-κB signaling pathway.

References

A Comparative Analysis of Natural vs. Synthetic Ganorbiformin B: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the triterpenoid (B12794562) Ganorbiformin B, naturally occurring in Ganoderma orbiforme, reveals a significant gap in the scientific literature. While the chemical structure and natural source of this compound are documented, there is currently no publicly available data on its biological activities or a published total synthesis route. This absence of information makes a direct comparison between its natural and synthetic forms impossible at this time.

Given the constraints, and to fulfill the core requirements of providing a data-driven comparative guide for researchers, scientists, and drug development professionals, we propose a pivot to a closely related and extensively studied compound from the same genus: Ganoderic Acid A .

Ganoderic Acid A is a prominent triterpenoid isolated from Ganoderma lucidum, renowned for a wide array of biological activities.[1] Unlike this compound, there is a substantial body of research on Ganoderic Acid A, including data on its biological effects and efforts towards its synthesis, particularly through biotechnological methods. This allows for a meaningful and data-supported comparison that aligns with the original intent of the request.

This guide will, therefore, focus on a comparative analysis of naturally isolated Ganoderic Acid A versus its synthetically (biosynthetically) produced counterparts.

Ganoderic Acid A: A Comparative Overview

Ganoderic Acid A is one of the most abundant and well-studied triterpenoids from the medicinal mushroom Ganoderma lucidum.[1] It has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective properties.[1][2]

Data Presentation: Natural vs. Biosynthetic Ganoderic Acid A

The following table summarizes the key comparable aspects between naturally sourced and biosynthetically produced Ganoderic Acid A.

FeatureNatural Ganoderic Acid ABiosynthetic Ganoderic Acid A
Source Fruiting bodies of Ganoderma lucidumGenetically engineered microorganisms (e.g., Saccharomyces cerevisiae)
Production Method Extraction and purification from fungal biomassFermentation and downstream processing
Typical Yield Variable, dependent on fungal strain, cultivation conditions, and extraction efficiency. Generally low.Can be optimized through metabolic engineering. A reported titer is 14.5 mg/L of a related ganoderic acid (HLDOA) in S. cerevisiae.[3]
Purity High purity achievable through chromatographic techniques, but may contain related triterpenoid isomers.Potentially higher purity with a more defined product profile, reducing the presence of closely related natural analogs.
Stereochemistry Specific stereoisomer as produced by the fungal biosynthetic pathway.Identical stereochemistry to the natural product if the correct biosynthetic enzymes are used.
Biological Activity Well-documented anti-cancer, anti-inflammatory, and other pharmacological effects.[1][2][4]Expected to be identical to the natural form if structurally identical. Biological validation is a key part of the development process.

Experimental Protocols

Isolation and Purification of Natural Ganoderic Acid A

A general protocol for the extraction and purification of Ganoderic Acid A from the fruiting bodies of Ganoderma lucidum involves the following steps:

  • Drying and Pulverization: The fruiting bodies are dried and ground into a fine powder.

  • Solvent Extraction: The powder is extracted with a non-polar solvent (e.g., ethanol, methanol, or acetone) to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Triterpenoids like Ganoderic Acid A are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate individual compounds.

  • Purification: Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield pure Ganoderic Acid A.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Biosynthesis of Ganoderic Acid A in a Heterologous Host (Saccharomyces cerevisiae)

The production of Ganoderic Acid A and its precursors in a host like S. cerevisiae involves introducing the relevant genes from the Ganoderma lucidum biosynthetic pathway.

  • Host Strain Engineering: The yeast host is metabolically engineered to enhance the production of the precursor molecule, lanosterol (B1674476).

  • Gene Introduction: Key genes from the Ganoderic Acid biosynthesis pathway, particularly cytochrome P450 enzymes (CYPs) responsible for the specific oxidative steps that convert lanosterol to Ganoderic Acid A, are introduced into the yeast.[3][5]

  • Fermentation: The engineered yeast strain is cultivated in a bioreactor under optimized conditions (e.g., temperature, pH, nutrient feed) to produce the target compound.

  • Extraction and Purification: The product is extracted from the fermentation broth or the yeast cells and purified using methods similar to those for the natural product.

Mandatory Visualizations

Ganoderic Acid Biosynthesis Pathway

Ganoderic_Acid_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp_enzymes Cytochrome P450 Enzymes (from Ganoderma) lanosterol->cyp_enzymes ga Ganoderic Acid A cyp_enzymes->ga

Caption: Simplified biosynthetic pathway of Ganoderic Acid A from Acetyl-CoA.

Experimental Workflow: Natural vs. Biosynthetic

Experimental_Workflow cluster_natural Natural Production cluster_synthetic Biosynthetic Production gl Ganoderma lucidum (Fruiting Body) extract Extraction & Partitioning gl->extract purify_n Chromatographic Purification extract->purify_n ga_n Natural Ganoderic Acid A purify_n->ga_n bio_assay Comparative Biological Assays ga_n->bio_assay yeast Engineered Yeast (S. cerevisiae) ferment Fermentation yeast->ferment extract_s Extraction & Purification ferment->extract_s ga_s Biosynthetic Ganoderic Acid A extract_s->ga_s ga_s->bio_assay

Caption: Workflow for the production and comparison of natural and biosynthetic Ganoderic Acid A.

Signaling Pathway: Anti-Cancer Mechanism of Ganoderic Acid A

Ganoderic Acid A has been shown to exert its anti-cancer effects through multiple signaling pathways. For instance, it can inhibit the proliferation and invasion of hepatocellular carcinoma cells.[4]

Anticancer_Mechanism ga Ganoderic Acid A cancer_cell Cancer Cell ga->cancer_cell cell_cycle Cell Cycle Arrest (G1 Phase) apoptosis Induction of Apoptosis invasion Inhibition of Invasion & Metastasis cancer_cell->cell_cycle inhibits progression cancer_cell->apoptosis promotes cancer_cell->invasion inhibits

Caption: Key anti-cancer mechanisms of action for Ganoderic Acid A.

References

Ganorbiformin B: A Potential Novel Anti-Fibrotic Agent Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, represents a significant global health challenge. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. This guide provides a comparative overview of the bioactivity of Ganorbiformin B, a triterpenoid (B12794562) from Ganoderma species, against the standard of care drug, entecavir (B133710), in the context of anti-liver fibrosis activity.

Mechanism of Action

This compound and Ganoderma Triterpenoids:

This compound is a lanostane-type triterpenoid, a class of compounds found in medicinal mushrooms of the Ganoderma genus. Triterpenoids from Ganoderma have demonstrated significant anti-liver fibrosis activity. Their primary mechanism of action involves the direct inhibition of hepatic stellate cell (HSC) activation and proliferation. This is largely achieved through the downregulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key cascade in the fibrogenic process. By inhibiting this pathway, Ganoderma triterpenoids can reduce the expression of profibrotic genes, thereby attenuating the progression of liver fibrosis.

Entecavir:

Entecavir is a nucleoside analog primarily used as a standard of care for the treatment of chronic hepatitis B (CHB)-related liver fibrosis. Its principal mechanism is the potent inhibition of hepatitis B virus (HBV) replication. By suppressing the viral load, entecavir reduces the ongoing liver inflammation and damage that drives the fibrotic process. While its anti-fibrotic effect is mainly indirect, some studies suggest that entecavir may also exert direct effects by modulating inflammatory pathways, such as the IL-6/STAT3/SOCS3 pathway, and by reducing levels of the pro-fibrotic cytokine TGF-β1.

Quantitative Bioactivity Data

A direct quantitative comparison of the anti-fibrotic potency of this compound and entecavir is challenging due to the limited availability of specific IC50 or EC50 values for this compound. However, data for a triterpenoid-rich extract from Ganoderma lucidum provides a valuable benchmark.

Compound/ExtractAssayTarget Cell LineParameterValue
Triterpenoid-rich extract of G. lucidumPDGF-BB-stimulated cell proliferationRat HSCs (HSC-T6)IC508.52 ± 0.33 µg/mL
This compound--IC50/EC50Data not available
EntecavirDirect anti-fibrotic assays on HSCs-IC50/EC50Data not available

Signaling Pathway

The TGF-β signaling pathway is a central regulator of liver fibrosis and a key target for the anti-fibrotic activity of Ganoderma triterpenoids.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Transcription of Pro-fibrotic Genes (e.g., Collagen, α-SMA) Smad_complex->Gene_expression Translocation GanorbiforminB This compound (Ganoderma Triterpenoids) GanorbiforminB->Smad23 Inhibition of Phosphorylation

Caption: TGF-β signaling pathway in hepatic stellate cell activation and its inhibition by Ganoderma triterpenoids.

Experimental Protocols

Hepatic Stellate Cell (HSC) Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of HSCs by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

Methodology:

  • Cell Seeding: Plate HSCs (e.g., LX-2 or primary HSCs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU to the detection antibody.

  • Antibody Incubation: Wash the wells and add a specific anti-BrdU monoclonal antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes. Add a TMB substrate to develop color.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

TGF-β1-Induced HSC Activation Assay

This assay assesses the ability of a compound to inhibit the activation of HSCs induced by the pro-fibrotic cytokine TGF-β1. Activation is typically measured by the expression of α-smooth muscle actin (α-SMA), a key marker of activated HSCs.

Methodology:

  • Cell Culture: Culture HSCs (e.g., LX-2 cell line) in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Serum Starvation: Prior to treatment, starve the cells in a serum-free medium for 12-24 hours to synchronize them in a quiescent state.

  • Treatment and Stimulation: Pre-treat the cells with the test compound (e.g., this compound) for 1-2 hours. Subsequently, stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 24-48 hours.

  • Western Blot Analysis for α-SMA:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against α-SMA overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities. A decrease in α-SMA expression in the presence of the test compound indicates inhibition of HSC activation.

Conclusion

This compound, as a representative of Ganoderma triterpenoids, presents a promising avenue for the development of direct-acting anti-fibrotic therapies. Its mechanism of inhibiting the TGF-β/Smad pathway in HSCs targets a fundamental process in liver fibrogenesis. In contrast, the standard of care drug, entecavir, exerts its anti-fibrotic effects primarily through the suppression of HBV replication, making it highly effective in the context of viral hepatitis-induced fibrosis.

Further research is warranted to elucidate the specific quantitative bioactivity of this compound and other purified Ganoderma triterpenoids. Head-to-head in vitro and in vivo studies comparing these natural compounds with standard of care drugs under various etiologies of liver fibrosis will be crucial in determining their therapeutic potential. The development of direct-acting anti-fibrotic agents like this compound could offer new therapeutic strategies for patients with liver fibrosis, regardless of the underlying cause.

Replicating Published Findings on Ganorbiformin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the published findings on Ganorbiformin B, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma orbiforme. As direct replication studies are not available in the published literature, this document serves to contextualize the initial findings by comparing them with the activities of other well-studied triterpenoids from the Ganoderma genus. The provided experimental protocols and data are intended to assist researchers in replicating and expanding upon the initial discovery.

Comparative Analysis of Cytotoxic Activity

The initial study on this compound evaluated its cytotoxic effects against several human cancer cell lines. For a comprehensive comparison, the following table summarizes the reported IC50 values for this compound and other representative cytotoxic triterpenoids from Ganoderma species.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
This compound NCI-H187Small Cell Lung CancerNot Specified36Isaka et al., 2017
MCF-7Breast CancerNot Specified>50Isaka et al., 2017
KBOral Epidermoid CarcinomaNot Specified>50Isaka et al., 2017
VeroNormal African Green Monkey KidneyNot Specified>50Isaka et al., 2017
Ganoderic Acid A HepG2Hepatocellular Carcinoma24187.6[1]
48203.5[1]
SMMC7721Hepatocellular Carcinoma24158.9[1]
48139.4[1]
Ganoderic Acid T HeLaCervical Cancer24Not specified, but induced G1 arrest at 2.5, 5, and 10 µM[2]
7-Oxo-ganoderic acid Z2 H460Lung CancerNot Specified43.1[3]

Experimental Methodologies

Detailed protocols for the key experiments are provided below to facilitate replication and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies and the original study on this compound to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).[4][5][6]

Materials:

  • Cancer cell lines (e.g., NCI-H187, MCF-7, KB) and a normal cell line (e.g., Vero)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the diluted this compound formulations. Include wells for untreated cells (medium only) and vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_dilutions Prepare serial dilutions of this compound incubate_attach->prepare_dilutions add_treatment Add compound dilutions to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 48-72 hours add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

NF-κB Signaling Pathway Analysis (Western Blot)

While the direct effect of this compound on the NF-κB pathway has not been published, related ganoderic acids are known to inhibit this pathway.[7][8] This protocol provides a general method for investigating the potential of this compound to modulate NF-κB signaling.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete culture medium

  • This compound

  • LPS or TNF-α (for stimulating the NF-κB pathway)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound for a specified time (e.g., 1 hour) before stimulating with LPS or TNF-α for the desired duration (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the supernatant containing the total protein after centrifugation.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

G NF-κB Signaling Pathway LPS_TNF LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNF->TLR4_TNFR MyD88_TRADD MyD88 / TRADD TLR4_TNFR->MyD88_TRADD IKK IKK Complex MyD88_TRADD->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Ganoderic_Acids Ganoderic Acids (Potential site of this compound action) Ganoderic_Acids->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by Ganoderma triterpenoids.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: Procedures for Ganorbiformin B

Author: BenchChem Technical Support Team. Date: December 2025

As "Ganorbiformin B" is not a compound with readily available public domain safety and disposal information, it must be handled as a novel or uncharacterized substance. This necessitates treating it as potentially hazardous and following a comprehensive disposal protocol rooted in established safety principles. The primary directive is to consult your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures, as they will provide guidance that ensures compliance with federal, state, and local regulations.[1]

Immediate Safety and Handling

When handling a novel compound like this compound, the assumption of hazard is a critical safety measure.[1][2]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1] If there is a potential for aerosolization, additional respiratory protection may be required.[1]

  • Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Spill Management: Ensure a spill kit appropriate for a broad range of chemical classes is readily available. Follow your institution's established spill response procedures in the event of an accidental release.[1]

Step-by-Step Disposal Protocol

The following steps outline a safe and compliant method for disposing of this compound and materials contaminated with it.

1. Waste Segregation: Proper segregation at the point of generation is the most critical step in safe waste management.[1] Do not mix this compound waste with other waste streams.[2]

  • Solid Waste: Collect unused or expired pure this compound and any contaminated lab consumables (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof container clearly labeled for this waste stream.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and compatible liquid waste container. Never dispose of these solutions down the drain.[3]

  • Sharps Waste: Chemically contaminated sharps such as needles, blades, and broken glass must be disposed of in a labeled, puncture-proof container.

2. Containerization and Labeling: Proper containerization and labeling are essential to prevent accidental exposure and ensure correct handling by waste management personnel.

  • Containers: Use containers that are chemically resistant to the waste they hold and are in good condition with secure, leak-proof closures.[4] The original chemical container is often the best choice for its compatible waste.[5]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[1] The label should include:

    • The words "Hazardous Waste".[1][6]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6][7]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[6]

    • The name of the principal investigator or laboratory contact.[6]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[3][4][8]

  • The storage area should be away from general traffic and incompatible chemicals.[9]

  • It is best practice to store liquid waste containers in secondary containment to mitigate spills.[4][6]

  • Do not store hazardous chemicals on floors, carts, or near heat sources.[9]

4. Request for Waste Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup.

  • Contact your institution's EHS department or the designated hazardous waste management office.[1]

  • Be prepared to provide all available information about the compound and the process that generated the waste.

Summary of Disposal Procedures
Waste TypeContainer RequirementsKey Disposal Procedures
Solid Waste Leak-proof, compatible container with a secure lid.Collect all contaminated materials (gloves, wipes, etc.). Label as "Hazardous Waste: this compound Solid Waste". Store in SAA until pickup.
Non-Halogenated Liquid Chemically resistant, sealed container (e.g., glass).Collect all aqueous and organic solutions. Label as "Hazardous Waste: this compound Liquid Waste" and list solvents. Store in secondary containment within the SAA. Do not drain dispose.
Halogenated Liquid Chemically resistant, sealed container (e.g., glass).Segregate from non-halogenated waste. Label as "Hazardous Waste: this compound Halogenated Liquid Waste" and list solvents. Store in secondary containment within the SAA.
Sharps Puncture-proof container.Collect all contaminated needles, scalpels, and broken glass. Label as "Hazardous Waste: this compound Sharps". Seal container when 3/4 full and request pickup.

Visualizing the Disposal Workflow and Responsibilities

To further clarify the disposal process for a novel compound like this compound, the following diagrams illustrate the procedural workflow and the key relationships involved in chemical waste management.

A Start: Novel Compound 'this compound' B Assume Hazardous & Apply Standard PPE A->B C Segregate Waste by Type B->C D Solid Waste C->D E Liquid Waste C->E F Sharps Waste C->F G Properly Labeled, Sealed Container D->G E->G F->G H Store in Satellite Accumulation Area (SAA) G->H I Contact EHS for Waste Pickup H->I J EHS Collects & Disposes I->J K End: Proper Disposal J->K

Caption: Disposal workflow for a novel chemical compound.

Researcher Researcher/ Scientist EHS Environmental Health & Safety (EHS) Researcher->EHS Requests Pickup Provides Information EHS->Researcher Provides Guidance Supplies Containers WasteVendor Licensed Waste Disposal Vendor EHS->WasteVendor Schedules Disposal Manifests Waste

Caption: Key relationships in chemical waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.